PB089
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C90H133FN12O32 |
|---|---|
Molekulargewicht |
1914.1 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C90H133FN12O32/c1-5-90(125)60-44-66-78-58(46-103(66)86(121)59(60)52-134-87(90)122)76-62(20-19-57-54(4)61(91)45-65(97-78)75(57)76)99-89(124)135-51-55-15-17-56(18-16-55)95-83(118)64(13-11-25-94-88(92)123)98-85(120)77(53(2)3)100-84(119)63(96-72(111)14-7-6-10-26-102-73(112)21-22-74(102)113)12-8-9-24-93-71(110)23-28-126-30-32-128-34-36-130-38-40-132-42-43-133-41-39-131-37-35-129-33-31-127-29-27-101(47-67(106)79(114)81(116)69(108)49-104)48-68(107)80(115)82(117)70(109)50-105/h15-18,21-22,44-45,53,62-64,67-70,77,79-82,104-109,114-117,125H,5-14,19-20,23-43,46-52H2,1-4H3,(H,93,110)(H,95,118)(H,96,111)(H,98,120)(H,99,124)(H,100,119)(H3,92,94,123)/t62-,63-,64-,67-,68-,69+,70+,77-,79+,80+,81+,82+,90-/m0/s1 |
InChI-Schlüssel |
MDHOTIQWJWYSSB-LZQPNPEKSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Pegozafermin (BIO89-100): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for pegozafermin, an investigational long-acting glycoPEGylated analog of fibroblast growth factor 21 (FGF21). Pegozafermin, also known by its development code BIO89-100, is engineered to address the underlying metabolic drivers of non-alcoholic steatohepatitis (NASH) and severe hypertriglyceridemia (SHTG).
Core Mechanism: Mimicking and Enhancing Native FGF21 Activity
Pegozafermin is designed to replicate and prolong the therapeutic effects of the endogenous hormone FGF21. Native FGF21 has a short half-life, which limits its therapeutic potential. To overcome this, pegozafermin incorporates glycoPEGylation technology and site-specific mutations. This engineering strategy extends the molecule's activity profile, allowing for less frequent dosing while maintaining its potent metabolic effects.[1]
The primary mechanism of pegozafermin involves the activation of key metabolic pathways that regulate lipid metabolism, inflammation, and fibrosis. By mimicking FGF21, pegozafermin helps to restore metabolic balance, particularly in the liver, and improve insulin (B600854) sensitivity.[1]
Signaling Pathways and Downstream Effects
The therapeutic effects of pegozafermin are mediated through a cascade of signaling events that lead to broad metabolic benefits. The key pathways and their downstream consequences are detailed below.
Pegozafermin Signaling Pathway
Caption: Pegozafermin's multi-faceted mechanism of action.
Key Therapeutic Effects and Supporting Data
Clinical trials have demonstrated that pegozafermin leads to significant improvements in liver health and overall metabolic profiles in patients with NASH. These effects are a direct result of its mechanism of action.
| Therapeutic Effect | Observed Clinical Outcome |
| Improved Liver Histology | Reduction in liver fat, inflammation, and fibrosis.[1] |
| Enhanced Lipid Metabolism | Restoration of the balance of free fatty acid handling in the liver.[1] |
| Increased Insulin Sensitivity | Mediated in part by increased production of adiponectin.[1] |
| Anti-inflammatory and Anti-fibrotic Effects | Direct inhibition of inflammatory and fibrotic pathways.[1] |
Experimental Protocols
The development and characterization of pegozafermin have involved a range of preclinical and clinical experimental protocols. While specific, detailed internal protocols are proprietary, the following outlines the general methodologies employed in the field to evaluate a novel FGF21 analog like pegozafermin.
General Experimental Workflow for Preclinical Evaluation
Caption: Generalized preclinical experimental workflow.
Alternative Candidate: PB089 as a Drug-Linker Conjugate
Initial database searches also identified "this compound" as a drug-linker conjugate used in the context of Antibody-Drug Conjugates (ADCs). This specific molecule is composed of a degradable polyethylene (B3416737) glycol (PEG) linker and the topoisomerase I inhibitor exatecan.[2]
Structure of this compound Drug-Linker Conjugate
Caption: Components of the this compound drug-linker conjugate.
In this application, the "mechanism of action" would refer to the function of the linker in ADC technology, which is to stably connect the antibody to the cytotoxic payload and then release the payload at the target cancer cell. The ultimate cell-killing mechanism is that of exatecan, a DNA damaging agent.
References
A Technical Guide to the Exatecan Payload in Conjunction with the PB089 ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Exatecan payload when paired with the PB089 linker for the development of antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload for next-generation ADCs due to its high cytotoxicity and ability to overcome certain drug resistance mechanisms. The this compound linker, a hydrophilic, cleavable linker, is designed to ensure stability in circulation and efficient release of Exatecan within the target tumor microenvironment. This document details the mechanism of action, quantitative data from relevant studies, and comprehensive experimental protocols for the synthesis and evaluation of Exatecan-based ADCs.
Introduction to Exatecan and the this compound Linker
Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its antineoplastic properties.[1] As a topoisomerase I inhibitor, Exatecan exerts its cytotoxic effects by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Its high potency and demonstrated "bystander effect"—the ability of the released payload to kill neighboring cancer cells—make it an attractive candidate for ADC development.[3]
The this compound linker is a drug-linker conjugate that incorporates a polyethylene (B3416737) glycol (PEG) unit and a cleavable dipeptide sequence attached to the Exatecan payload.[1][4] The inclusion of a hydrophilic PEG spacer is a key feature, designed to mitigate the hydrophobicity of the Exatecan payload.[5] This can improve the pharmacokinetic profile of the resulting ADC, reducing the likelihood of aggregation and rapid clearance from circulation, thereby widening the therapeutic window.[4] While specific details on the this compound linker are proprietary, patent literature suggests it belongs to a class of linkers utilizing a cleavable peptide, such as valine-citrulline or valine-alanine, which are substrates for lysosomal proteases like Cathepsin B.[6][7]
Mechanism of Action
The therapeutic efficacy of an ADC composed of an antibody, the this compound linker, and the Exatecan payload is achieved through a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the dipeptide sequence within the this compound linker.[7]
-
Payload Release: This cleavage initiates the release of the Exatecan payload from the linker.
-
Topoisomerase I Inhibition: The released Exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.[1]
-
DNA Damage and Apoptosis: The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks during DNA replication, triggering a DNA damage response and ultimately leading to programmed cell death (apoptosis).[1]
Data Presentation
The following tables summarize key quantitative data for Exatecan and representative Exatecan-based ADCs with hydrophilic, cleavable linkers similar in concept to this compound.
Table 1: In Vitro Cytotoxicity of Exatecan
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate | 0.5 - 1.5 |
| MOLT-4 | Leukemia | 0.2 - 0.8 |
| NCI-N87 | Gastric | 1.0 - 2.0 |
| SK-BR-3 | Breast | 0.8 - 1.8 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Characteristics of a Representative High-DAR Exatecan ADC with a Hydrophilic Linker
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~8 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (7 days) | >90% intact ADC | LC-MS |
| In Vivo Half-life | Similar to naked antibody | Pharmacokinetic analysis in rodents |
Data is representative of high-DAR Exatecan ADCs with hydrophilic linkers designed to improve pharmacokinetics.[5][8]
Table 3: In Vivo Efficacy of a Representative Exatecan ADC
| Xenograft Model | Cancer Type | ADC Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-N87 | Gastric | 1 | Significant tumor regression |
| COLO205 | Colorectal | 10 | Durable tumor regression |
| HER2+ Breast Cancer PDX | Breast | 3-10 | Potent anti-tumor activity |
TGI data is a qualitative summary of findings from various preclinical studies on Exatecan ADCs with advanced linker technologies.[8]
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of Exatecan-PB089 ADCs.
ADC Synthesis and Purification
This protocol describes a common method for conjugating a maleimide-functionalized Exatecan-PB089 linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a specific molar excess to achieve the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-activated Exatecan-PB089 linker in a suitable solvent like DMSO.
-
Add the linker solution to the reduced antibody solution. The molar ratio of the linker to the antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload, excess quenching agent, and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Drug-to-Antibody Ratio (DAR) Determination
The average DAR can be determined using several methods.
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Use a HIC column (e.g., Butyl-NPR) on an HPLC system.
-
Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient to a low-salt mobile phase.
-
Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (0, 2, 4, 6, 8) will elute at different retention times due to increasing hydrophobicity with higher DAR.
-
Calculate the average DAR by integrating the peak areas of the different species.[6]
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and a wavelength specific to Exatecan (e.g., 370 nm).
-
Using the known extinction coefficients of the antibody and Exatecan at these wavelengths, calculate their respective concentrations.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.[6]
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the Exatecan-PB089 ADC, a non-targeting control ADC, and free Exatecan.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.
In Vivo Efficacy Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of the ADC.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Exatecan-PB089 ADC at various doses). Administer the ADC, typically via a single intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Exatecan-PB089 ADCs.
Caption: Mechanism of action of an Exatecan-PB089 ADC.
Caption: General workflow for ADC synthesis and characterization.
Caption: Workflow for a typical in vivo ADC efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemistry of PB089: A Technical Guide to its Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate chemistry of the cleavable linker found in PB089, a drug-linker conjugate designed for the targeted delivery of the potent topoisomerase I inhibitor, Exatecan. Understanding the nuances of this linker's design, stability, and cleavage mechanism is paramount for its successful application in the development of next-generation antibody-drug conjugates (ADCs).
Introduction to this compound and its Strategic Design
This compound is a sophisticated drug-linker construct that embodies a strategic approach to cancer therapy. It comprises three key components: the cytotoxic payload Exatecan, a hydrophilic polyethylene (B3416737) glycol (PEG) unit, and a protease-cleavable linker system.[1] This design aims to ensure the stable transport of the highly potent Exatecan through the systemic circulation to the tumor site, followed by its specific release within the target cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[2][3]
The core of this compound's functionality lies in its cleavable linker. This linker is engineered to be selectively cleaved by enzymes that are highly active within the lysosomal compartments of tumor cells. This targeted release mechanism is a critical feature of many advanced ADCs, enabling the delivery of unmodified, highly potent payloads directly to their site of action.[2][4]
The Architectural Blueprint of the this compound Linker
The this compound linker is a multi-component system meticulously designed for stability in circulation and efficient cleavage upon internalization into target cells. While the precise, complete structure of this compound is proprietary, available information and analysis of similar compounds suggest the following key components:
-
A Protease-Cleavable Dipeptide Motif: The linker incorporates a valine-citrulline (Val-Cit) dipeptide sequence. This specific motif is a well-established substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in various tumor types.[5][6] The enzymatic cleavage of the amide bond between valine and citrulline is the initiating step for drug release.
-
A Self-Immolative Spacer: Following the dipeptide is a p-aminobenzyl carbamate (B1207046) (PABC) spacer. This "self-immolative" unit is crucial for the efficient release of the unmodified payload. Once the Val-Cit sequence is cleaved, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the drug.[5]
-
A Hydrophilic PEG Unit: A polyethylene glycol (PEG) chain is integrated into the linker. This component serves to enhance the hydrophilicity of the overall ADC, which can improve its pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.
-
An Antibody Conjugation Moiety: The linker is terminated with a reactive group, typically a maleimide (B117702), which allows for covalent attachment to the thiol groups of cysteine residues on a monoclonal antibody. This forms a stable thioether bond, ensuring the secure connection of the drug-linker to its antibody carrier.
The Mechanism of Action: A Step-by-Step Release Pathway
The targeted delivery and release of Exatecan by an ADC incorporating the this compound linker follows a well-orchestrated sequence of events. The general mechanism of action for ADCs involves the antibody binding to a specific antigen on cancerous cells, followed by internalization.[2] Once inside the cell, the degradation of the antibody and/or cleavage of the linker in the endosomal-lysosomal compartments releases the drug payload.[2]
Figure 1. Mechanism of action for an ADC utilizing a cleavable linker like this compound.
Quantitative Data and Performance Metrics
The performance of a cleavable linker is assessed by its stability in circulation and its efficiency of cleavage at the target site. The following table summarizes representative data for Val-Cit-PAB-based linkers, which are structurally analogous to the core of the this compound linker.
| Parameter | Typical Value | Significance |
| Plasma Stability (t1/2) | > 100 hours | High stability in circulation is crucial to prevent premature drug release and associated off-target toxicity. |
| Cathepsin B Cleavage Rate | High | Efficient cleavage by lysosomal proteases ensures rapid release of the payload within the target cell. |
| Bystander Effect | Variable | The ability of the released, membrane-permeable drug to kill neighboring antigen-negative tumor cells can enhance therapeutic efficacy. |
Experimental Protocols
The development and characterization of ADCs with cleavable linkers like this compound involve a series of well-defined experimental protocols.
Synthesis of the Drug-Linker Conjugate
The synthesis of a drug-linker like this compound is a multi-step process in organic chemistry. A representative workflow is outlined below.
Figure 2. A generalized synthetic workflow for a drug-linker like this compound.
Antibody-Drug Conjugation
The conjugation of the this compound linker to a monoclonal antibody is typically achieved through the reaction of the maleimide group on the linker with reduced cysteine residues on the antibody.
Protocol:
-
Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds and expose free thiol groups.
-
Conjugation Reaction: The this compound drug-linker, dissolved in a suitable organic co-solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature and pH.
-
Purification: The resulting ADC is purified to remove unconjugated linker and antibody, as well as any aggregates. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cleavage Assay
To confirm the enzymatic cleavage of the linker, an in vitro assay using purified Cathepsin B is performed.
Protocol:
-
Incubation: The ADC is incubated with purified Cathepsin B in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).
-
Time-Course Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify the release of the free drug over time.
Logical Relationships in Linker Design
The design of a cleavable linker like that in this compound involves a balance of competing properties to achieve the desired therapeutic window.
Figure 3. The logical interplay of components in the this compound linker design.
Conclusion
The cleavable linker of this compound represents a sophisticated and highly engineered component critical to the function of ADCs. Its design, which balances the need for stability in the bloodstream with the requirement for efficient, targeted cleavage within tumor cells, is a testament to the advancements in bioconjugation chemistry. A thorough understanding of the structure, mechanism, and experimental considerations of this linker is essential for researchers and developers working to harness the power of ADCs in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njbio.com [njbio.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Drug-Linker Conjugate PB089 (CAS Number 2892336-54-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB089, identified by CAS number 2892336-54-6, is a technologically advanced drug-linker conjugate developed for application in Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs designed to target and eliminate cancer cells while minimizing damage to healthy tissues. They achieve this by combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent through a specialized linker molecule. This compound represents a key component in this tripartite system, comprising the potent topoisomerase I inhibitor, Exatecan, attached to a cleavable linker system incorporating a polyethylene (B3416737) glycol (PEG) unit. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.
Core Components of this compound
This compound is a sophisticated chemical entity designed for optimal performance within an ADC construct. Its core components are:
-
Payload: Exatecan, a highly potent derivative of camptothecin, which functions as a topoisomerase I inhibitor.
-
Linker: A cleavable linker system that includes a PEG unit. The linker is designed to be stable in systemic circulation and to release the Exatecan payload under specific conditions within the target cancer cell.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2892336-54-6 |
| Molecular Formula | C₉₀H₁₃₃FN₁₂O₃₂ |
| Molecular Weight | 1914.08 g/mol |
| Appearance | Light yellow to green-yellow solid powder |
| Hydrogen Bond Donor Count | 19 |
| Hydrogen Bond Acceptor Count | 35 |
| Rotatable Bond Count | 67 |
| SMILES | O=C(OCC(C=C1)=CC=C1NC(--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)=O)NC(CCCCCN(C2=O)C(C=C2)=O)=O)=O)=O)=O)N[C@@H]3C(C4=C5CC3)=C(CN6C7=CC([C@@]8(O)CC)=C(COC8=O)C6=O)C7=NC4=CC(F)=C5C |
Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of Exatecan to cancer cells. The overall mechanism of action can be delineated into several key stages, as illustrated in the signaling pathway diagram below.
-
Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, forming an endosome.
-
Trafficking: The endosome containing the ADC traffics to a lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cleavable linker of this compound is designed to be hydrolyzed, releasing the active Exatecan payload.
-
Nuclear Entry: The released Exatecan, being membrane-permeable, can then diffuse from the lysosome into the cytoplasm and subsequently enter the nucleus.
-
Topoisomerase I Inhibition: In the nucleus, Exatecan binds to and stabilizes the transient complex formed between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional stress during DNA replication and transcription.
-
DNA Damage: The stabilized Topoisomerase I-DNA complexes collide with the replication fork, leading to the formation of irreversible DNA double-strand breaks.
-
Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately programmed cell death (apoptosis).
Experimental Protocols
The evaluation of ADCs incorporating this compound involves a series of in vitro and in vivo assays to determine their efficacy and therapeutic window. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay is designed to determine the cytotoxic potential of an ADC containing this compound against cancer cell lines.
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC containing this compound
-
Control antibody (without the drug-linker)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
ADC Preparation and Treatment: Prepare a series of dilutions of the ADC containing this compound and the control antibody in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of an ADC containing this compound in a living organism.
Objective: To assess the tumor growth inhibition caused by the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive human cancer cell line
-
ADC containing this compound
-
Vehicle control (e.g., saline)
-
Matrigel (optional)
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Implantation:
-
Harvest cultured antigen-positive cancer cells and resuspend them in a sterile solution (e.g., PBS or a mix of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC containing this compound and the vehicle control to their respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over time.
-
-
Monitoring:
-
Continue to monitor tumor volume and the body weight of the mice regularly (e.g., twice a week) for the duration of the study.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth curves between the treated and control groups to determine the level of tumor growth inhibition.
-
Quantitative Data
As of the date of this document, specific in vitro cytotoxicity (IC₅₀) and in vivo tumor growth inhibition data for this compound (CAS 2892336-54-6) are not publicly available in the reviewed literature. The development of novel drug-linker conjugates is often proprietary, with detailed performance data typically disclosed in patent applications or subsequent scientific publications. The patent application WO2023280227A2 is the most likely source for such data. For reference, Exatecan-based ADCs have been reported to exhibit potent, sub-nanomolar IC₅₀ values against various cancer cell lines in vitro.
Conclusion
This compound is a promising drug-linker conjugate that leverages the high potency of the topoisomerase I inhibitor Exatecan for targeted cancer therapy within an ADC framework. Its design, incorporating a cleavable linker with a PEG moiety, aims to provide a stable and effective means of delivering this potent payload to tumor cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of ADCs constructed with this compound. Further research and disclosure of quantitative data will be crucial in fully elucidating the therapeutic potential of this advanced drug-linker conjugate.
An In-depth Technical Guide to the Topoisomerase I Inhibition by the PB089 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The efficacy of an ADC is critically dependent on the potency and properties of its cytotoxic payload. PB089 is a drug-linker conjugate designed for ADCs, featuring the potent topoisomerase I inhibitor exatecan (B1662903). This technical guide provides a comprehensive overview of the core mechanism of action of the this compound payload, supported by preclinical data from closely related exatecan-based ADCs, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
This compound consists of exatecan attached to a cleavable linker that includes a polyethylene (B3416737) glycol (PEG) unit.[1] The inclusion of a PEG linker in ADC design is a strategy to improve the solubility and pharmacokinetic properties of the conjugate.[2][3]
Core Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic component of the this compound payload is exatecan, a potent derivative of camptothecin. Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I (TOP1), an essential enzyme involved in DNA replication and transcription.
TOP1 relieves torsional stress in DNA by inducing transient single-strand breaks. The process involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is bound to the 3'-end of the cleaved DNA strand. Normally, this complex is short-lived, and TOP1 rapidly re-ligates the DNA backbone.
Exatecan stabilizes the TOP1cc, preventing the re-ligation of the DNA strand. This leads to an accumulation of these stalled complexes. When a replication fork collides with a stabilized TOP1cc, the transient single-strand break is converted into a permanent and lethal double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Data Presentation
While specific preclinical data for the this compound payload is not publicly available, the following tables summarize the in vitro and in vivo performance of exatecan and closely related exatecan-based ADCs with hydrophilic linkers, which can serve as a proxy for the expected activity of ADCs utilizing the this compound payload.
Table 1: In Vitro Cytotoxicity of Exatecan and Comparative TOP1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Exatecan | Multiple | Breast, Colon, Stomach, Lung | 0.877 - 2.92 (ng/mL) | [4] |
| PC-6 | Lung | 0.186 (ng/mL) | [4] | |
| PC-6/SN2-5 | Lung (Resistant) | 0.395 (ng/mL) | [4] | |
| SN38 | Multiple | Various | 2-10 fold less potent than Exatecan | [2] |
| DXd | Multiple | Various | 2-10 fold less potent than Exatecan | [2] |
Table 2: In Vitro Cytotoxicity of HER2-Targeted Exatecan-Based ADCs
| ADC | Cell Line | HER2 Status | IC50 (nM) | Reference |
| Tra-Exa-PSAR10 (DAR 8) | SKBR-3 | High | ~0.05 | [6] |
| NCI-N87 | High | ~0.17 | [6] | |
| OE-19 | High | ~0.1 | [6] | |
| MDA-MB-361 | Low | ~1 | [6] | |
| MCF-7 | Negative | >100 | [7] | |
| Trastuzumab-LP5 (PEG24, DAR 8) | NCI-N87 | High | Not specified, but potent | [2] |
| SK-BR-3 | High | Not specified, but potent | [2] |
Table 3: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC | Xenograft Model | Dose | Outcome | Reference |
| Tra-Exa-PSAR10 | NCI-N87 (gastric) | 1 mg/kg | Strong tumor growth inhibition, outperforming DS-8201a | [6][7] |
| Trastuzumab-LP5 | NCI-N87 (gastric) | 0.25, 0.5, 1, 2 mg/kg | Superior efficacy over Enhertu at all dose levels | [2] |
| PEG-Exatecan | MX-1 (breast, BRCA1-deficient) | 10 µmol/kg (single dose) | Complete tumor growth suppression for over 40 days | [8] |
Table 4: Pharmacokinetic Parameters of an Exatecan-PEG Conjugate
| Conjugate | Half-life (circulating) | Half-life (renal elimination) | Half-life (Exatecan release) | Reference |
| PEG-Exa (4-arm 40 kDa PEG) | ~12 hours (apparent) | ~18 hours | ~40 hours | [8] |
Experimental Protocols
Detailed methodologies are essential for the evaluation of topoisomerase I inhibitors and ADCs. The following are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)
This assay determines the concentration of an ADC required to inhibit the proliferation of cancer cells.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
Resazurin (B115843) sodium salt solution
-
96-well microplates
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Incubate for 5-7 days.[2]
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Topoisomerase I DNA Cleavage Assay
This assay assesses the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Recombinant human topoisomerase I
-
Exatecan or other test compounds
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. An effective topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This study evaluates the antitumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line for xenograft implantation
-
ADC formulation for intravenous administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control intravenously at the specified doses and schedule.
-
Tumor Measurement: Continue to measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Conclusion
The this compound payload, which utilizes the potent topoisomerase I inhibitor exatecan, represents a promising component for the development of next-generation antibody-drug conjugates. The mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, leads to potent cytotoxicity in cancer cells. Preclinical data from structurally similar exatecan-based ADCs with hydrophilic linkers demonstrate impressive in vitro potency and in vivo efficacy, suggesting a favorable therapeutic potential for ADCs incorporating the this compound payload. The inclusion of a PEG linker is anticipated to confer beneficial physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the robust evaluation of ADCs based on the this compound payload, facilitating their continued development and translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
No Publicly Available Data for PB089 in Targeted Cancer Therapy Research
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, preclinical or clinical data, or mechanism of action has been identified for a compound designated "PB089" in the context of targeted cancer therapy.
This lack of public information prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal development codename for a very early-stage compound that has not yet been disclosed in published literature or public forums. Alternatively, it may be a typographical error, or the research may be proprietary and not yet available in the public domain.
Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on novel targeted cancer therapies are encouraged to consult peer-reviewed scientific journals, presentations from major oncology conferences, and publicly accessible clinical trial registries for the most current and validated research.
For information on publicly disclosed targeted therapies, valuable resources include:
-
The National Cancer Institute (NCI) website
-
The ClinicalTrials.gov database
-
PubMed and other scientific literature databases
Should information on "this compound" become publicly available, a technical guide could be developed. At present, the absence of data makes it impossible to fulfill the request.
Unraveling the Identity of PB089: A Case of Mistaken Identity in Payload Delivery Systems
Initial investigations into the entity designated "PB089" have revealed a significant lack of publicly available information regarding a specific payload delivery system under this identifier. Searches for a technical guide or whitepaper on a "this compound payload delivery system" did not yield any direct results, suggesting that "this compound" may not be a recognized public designation for such a technology.
Further research into databases and clinical trial registries indicates that the identifier "this compound" is not associated with a distinct drug delivery platform. However, the alphanumeric combination does appear in relation to different pharmaceutical compounds, leading to a potential case of mistaken identity.
Clinical trial documentation refers to "BCD-089," a designation for the drug Levilimab, an IL-6 receptor inhibitor.[1] Separately, research on brain tumors involves "LBH589," the investigational drug Panobinostat.[2] Additionally, the biopharmaceutical company 89bio is developing "pegozafermin," also known as BIO89-100, for nonalcoholic steatohepatitis (NASH) and severe hypertriglyceridemia (SHTG).[3][4]
It is plausible that "this compound" could be an internal project code, a preclinical designation not yet in the public domain, or a simple misinterpretation of an existing drug identifier. Without a clear and verifiable link to a specific payload delivery system, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways cannot be constructed.
For researchers, scientists, and drug development professionals seeking information on payload delivery systems, it is crucial to utilize precise and publicly recognized identifiers. In the absence of further clarifying information on "this compound," it is recommended to focus on the known delivery mechanisms of specific therapeutic agents or established platform technologies.
Should "this compound" be a proprietary or emerging technology, it is anticipated that information will be disseminated through official channels such as company press releases, peer-reviewed publications, or presentations at scientific conferences. Until such information becomes available, a comprehensive technical analysis remains elusive.
References
In Vitro Profile of PB089: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial investigations into the in vitro characteristics of PB089, an antibody-drug conjugate (ADC), have been conducted to elucidate its mechanism of action and cytotoxic potential. As an ADC, this compound is engineered to selectively target and eliminate cancer cells by leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic payload, Exatecan. Exatecan is a topoisomerase I inhibitor, a class of chemotherapeutic agents known to induce DNA damage and trigger apoptosis in rapidly dividing cells. This document provides a technical guide to the preliminary in vitro studies of this compound, detailing the experimental methodologies employed and summarizing the key findings.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload of this compound, Exatecan, exerts its therapeutic effect by targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When these stalled cleavage complexes are encountered by the replication machinery, they are converted into irreversible double-strand DNA breaks. The resulting extensive DNA damage activates cellular DNA damage response pathways, ultimately culminating in programmed cell death, or apoptosis.
Signaling Pathway of this compound-mediated Cytotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
In Vitro Experimental Protocols
To evaluate the efficacy and mechanism of this compound, a series of in vitro assays are typically employed. The following sections detail the standard methodologies for these key experiments.
Cell Viability (Cytotoxicity) Assay
The in vitro cytotoxicity of this compound is determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, a relevant isotype control ADC, and free Exatecan.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the cytotoxic effects to manifest.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels, indicative of cell viability, is added to each well, and luminescence is recorded.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Topoisomerase I Inhibition Assay
This assay directly measures the ability of the released Exatecan from this compound to inhibit the catalytic activity of topoisomerase I.
Protocol:
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I enzyme, and varying concentrations of the test compound (e.g., Exatecan released from this compound) is prepared in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are resolved on an agarose (B213101) gel. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Quantitative Data Summary
At present, specific quantitative data from in vitro studies of this compound are not publicly available. As research progresses, it is anticipated that data on IC50 values across various cancer cell lines and the quantitative effects on topoisomerase I activity and apoptosis induction will be published. This section will be updated as such data becomes available.
Table 1: In Vitro Cytotoxicity of this compound (Data Pending)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| TBD | TBD | TBD |
| TBD | TBD | TBD |
| TBD | TBD | TBD |
Table 2: Topoisomerase I Inhibition by this compound-derived Exatecan (Data Pending)
| Parameter | Value |
|---|
| IC50 (nM) | TBD |
Table 3: Apoptosis Induction by this compound (Data Pending)
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Early + Late) |
|---|---|---|
| TBD | TBD | TBD |
| TBD | TBD | TBD |
Conclusion
The preliminary in vitro evaluation of this compound is focused on confirming its mechanism of action as a topoisomerase I inhibitor-based ADC and quantifying its cytotoxic potency against relevant cancer cell lines. The experimental protocols described herein provide a robust framework for these initial studies. The anticipated data will be crucial for the further development of this compound as a potential therapeutic agent. Future in vitro studies may also explore aspects such as bystander killing effect, internalization kinetics, and mechanisms of potential resistance.
Methodological & Application
Application Notes and Protocols for the Conjugation of PB089 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. PB089 is a drug-linker construct containing a cleavable linker and the topoisomerase I inhibitor Exatecan as the cytotoxic payload.[1] This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, outlining the necessary reagents, equipment, and procedural steps. The protocol is based on established methods for ADC conjugation, particularly utilizing thiol-maleimide chemistry, which is a common strategy for linking payloads to antibodies.[2]
Principle of the Method
The conjugation of this compound to a monoclonal antibody is typically achieved through a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate reactive sulfhydryl groups. This is followed by the conjugation of the maleimide-functionalized this compound drug-linker to these sulfhydryl groups. The resulting antibody-drug conjugate is then purified to remove unconjugated drug-linker, unreacted antibody, and aggregates. The final ADC is characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound Drug-Linker | MedchemExpress | Cytotoxic payload and linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard lab supplier | Reducing agent for antibody disulfide bonds |
| N-Acetyl Cysteine | Standard lab supplier | Quenching agent for unreacted maleimide (B117702) groups |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard lab supplier | Buffer for antibody preparation and purification |
| Dimethyl Sulfoxide (DMSO) | Standard lab supplier | Solvent for dissolving this compound |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | For buffer exchange and concentration of the antibody |
| Size Exclusion Chromatography (SEC) Column | Various | Purification of the ADC |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | Purification and characterization of the ADC |
| UV/Vis Spectrophotometer | Standard lab equipment | To determine protein concentration |
Experimental Protocols
Antibody Preparation and Reduction
This step involves preparing the antibody in the appropriate buffer and partially reducing its disulfide bonds to generate free sulfhydryl groups for conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it should be exchanged into a suitable buffer such as PBS, pH 7.4. This can be achieved using centrifugal filter units.[3][4]
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[]
-
Reduction:
-
Add a solution of 10 mM TCEP to the antibody solution to achieve a final molar ratio of approximately 10:1 (TCEP:antibody).[]
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[]
-
Immediately purify the reduced antibody using a desalting column to remove excess TCEP.[]
-
Conjugation of this compound to the Antibody
This step involves the reaction of the maleimide group on the this compound linker with the newly generated sulfhydryl groups on the antibody.
-
Prepare this compound Solution: Dissolve the this compound drug-linker in DMSO to a concentration of 10 mM.[]
-
Conjugation Reaction:
-
Add the maleimide-activated this compound solution to the reduced antibody solution. A typical molar ratio of drug-linker to antibody is 5:1.[]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[]
-
-
Quenching:
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove impurities such as free drug-linker, unconjugated antibody, and aggregates.[7][][9]
-
Purification Method: A combination of chromatography techniques is often employed for ADC purification.[][10]
-
Size Exclusion Chromatography (SEC): This is used to separate the larger ADC from the smaller, unconjugated drug-linker and quenching agent.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios and to remove aggregates.[][10]
-
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and removal of small molecule impurities.[][11]
-
-
Procedure:
-
Load the quenched reaction mixture onto a pre-equilibrated SEC column.
-
Elute the ADC with PBS, pH 7.4.
-
Collect the fractions containing the ADC, which will be the first major peak.
-
If further purification is needed to separate different DAR species, proceed with HIC.
-
Characterization of the this compound-Antibody Conjugate
The final ADC product should be characterized to ensure it meets the desired specifications.
-
Protein Concentration: Determine the final concentration of the ADC using a UV/Vis spectrophotometer by measuring the absorbance at 280 nm.[4]
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using several methods:
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload (e.g., 330 nm for PBD-based payloads), the DAR can be calculated.[6]
-
Mass Spectrometry: This technique provides a precise measurement of the masses of different ADC species, allowing for the determination of the DAR distribution.[2]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the conjugation of a drug-linker to an antibody. These values may require optimization for specific antibodies and applications.
| Parameter | Typical Value | Reference |
| Antibody Preparation | ||
| Antibody Concentration | 1-2 mg/mL | [] |
| TCEP:Antibody Molar Ratio | 10:1 | [] |
| Reduction Incubation Time | 30 minutes | [] |
| Conjugation | ||
| Drug-Linker:Antibody Molar Ratio | 5:1 | [] |
| Conjugation Incubation Time | 1 hour | [] |
| Purification & Characterization | ||
| Expected ADC Recovery | > 60% | [12] |
| Optimal Drug-to-Antibody Ratio (DAR) | 2 - 4 | General knowledge |
| Aggregate Content | < 5% | General knowledge |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-antibody conjugation.
Thiol-Maleimide Conjugation Chemistry
Caption: Thiol-maleimide conjugation reaction.
Conclusion
The protocol described in these application notes provides a comprehensive guide for the successful conjugation of the this compound drug-linker to a monoclonal antibody. Adherence to these procedures, coupled with careful optimization for the specific antibody being used, will enable the production of a high-quality antibody-drug conjugate for research and development purposes. It is crucial to perform thorough characterization of the final product to ensure its efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. colibri-cytometry.com [colibri-cytometry.com]
- 4. furthlab.xyz [furthlab.xyz]
- 6. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 12. Scalable conjugation and characterization of immunoglobulins with stable mass isotope reporters for single-cell mass cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PB089 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity and enhances therapeutic efficacy by combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and mechanism of drug release of the ADC.
PB089 is a state-of-the-art drug-linker conjugate designed for the synthesis of ADCs. It comprises three key components:
-
Payload: Exatecan, a potent topoisomerase I inhibitor.
-
Linker: A cleavable linker incorporating a polyethylene (B3416737) glycol (PEG) unit.
-
Conjugation Moiety: A maleimide (B117702) group for covalent attachment to the antibody.
The PEG unit in the linker enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC, and potentially allow for a higher drug-to-antibody ratio (DAR). The cleavable nature of the linker is designed to ensure that the highly potent Exatecan payload is released preferentially within the target cancer cells.
These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs, including detailed experimental protocols, expected quantitative data, and a description of the underlying mechanisms of action.
Mechanism of Action
The therapeutic effect of an ADC synthesized with this compound is a multi-step process that begins with targeting and culminates in cancer cell death.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the cleavable linker of this compound is designed to be susceptible to cleavage by lysosomal enzymes (e.g., Cathepsin B) or the acidic environment, leading to the release of the Exatecan payload.
-
Topoisomerase I Inhibition: The released Exatecan, a potent topoisomerase I inhibitor, diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.
-
DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to the formation of permanent double-strand DNA breaks, triggering a DNA damage response cascade that ultimately results in cell cycle arrest and apoptosis (programmed cell death).
Signaling Pathway of Exatecan-Induced Apoptosis
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of Exatecan-based ADCs. The values are representative and may vary depending on the specific monoclonal antibody, reaction conditions, and analytical methods used.
Table 1: ADC Synthesis and Characterization Parameters
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) |
| Conjugation Efficiency | > 90% | RP-HPLC, HIC |
| Monomeric ADC Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| Residual Free Drug-Linker | < 1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity of Exatecan and Exatecan-ADCs
| Compound | Cell Line | Target Antigen Expression | IC50 (nM) |
| Free Exatecan | Various Cancer Cell Lines | N/A | 0.1 - 10 |
| Exatecan-ADC (Target Positive) | e.g., SK-BR-3 | High | 0.1 - 20 |
| Exatecan-ADC (Target Negative) | e.g., MDA-MB-468 | Low/Negative | > 1000 |
| Non-binding Control ADC | Target Positive Cell Line | High | > 1000 |
Table 3: In Vivo Efficacy of a Representative Exatecan-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 0 |
| Non-binding Control ADC | 10 | < 10 |
| Exatecan-ADC | 1 | 50 - 70 |
| Exatecan-ADC | 3 | > 90 |
| Exatecan-ADC | 10 | Tumor Regression |
Experimental Protocols
The synthesis of an ADC using this compound involves a multi-step process that requires careful execution and characterization at each stage. The following protocols are based on the widely used thiol-maleimide conjugation chemistry.
Experimental Workflow
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl (thiol) groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5) with 2 mM EDTA
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the mAb solution to 5-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer is degassed to minimize re-oxidation of the thiol groups.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add the reducing agent to the mAb solution at a molar ratio of 2-5 moles of reducing agent per mole of mAb. The optimal ratio should be determined empirically to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.
-
The resulting solution contains the reduced mAb with reactive thiol groups. It is recommended to proceed to the conjugation step immediately.
-
Protocol 2: Thiol-Maleimide Conjugation with this compound
This protocol details the conjugation of the maleimide-activated this compound to the reduced antibody.
Materials:
-
Reduced mAb solution from Protocol 1
-
This compound drug-linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of 10-20 mM. Ensure complete dissolution.
-
-
Conjugation Reaction:
-
Cool the reduced mAb solution to 4°C in an ice bath.
-
Add the this compound stock solution to the reduced mAb solution with gentle stirring. A typical molar excess of this compound is 1.5 to 5-fold over the available thiol groups on the antibody. The optimal ratio should be determined to achieve the target DAR and minimize aggregation.
-
Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the specific reaction of maleimides with thiols.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent (e.g., NAC) at a 20-fold molar excess over the initial amount of this compound.
-
Incubate for an additional 20-30 minutes at room temperature.
-
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC from unreacted drug-linker and quenching reagent, followed by analytical characterization.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Storage Buffer: e.g., PBS, pH 7.4 or a formulation buffer
-
Analytical Instruments: HPLC system with HIC, SEC, and RP columns; Mass Spectrometer.
Procedure:
-
Purification:
-
Purify the crude ADC mixture using SEC or TFF to remove excess this compound, quenching reagent, and DMSO.
-
The mobile phase for SEC should be the desired final storage buffer.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of different drug-loaded species using HIC-HPLC. RP-HPLC of the reduced and deglycosylated ADC can also be used.
-
Aggregation Analysis: Assess the percentage of high molecular weight aggregates in the purified ADC solution using SEC-HPLC.
-
Purity and Identity: Confirm the molecular weight of the light and heavy chains of the ADC using LC-MS to verify successful conjugation.
-
Free Drug Analysis: Quantify the amount of residual, unconjugated this compound in the final ADC preparation using RP-HPLC.
-
-
Storage:
-
After characterization, sterile-filter the final ADC product through a 0.22 µm filter and store at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated mAb, and free Exatecan
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb (as a negative control), and free Exatecan in the cell culture medium.
-
Treat the cells with the different concentrations of the compounds and incubate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Record the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its design, incorporating the potent topoisomerase I inhibitor Exatecan and a hydrophilic, cleavable PEGylated linker, offers the potential to create highly effective and well-tolerated cancer therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug developers to successfully synthesize, characterize, and evaluate ADCs using this compound. As with any ADC development program, optimization of the conjugation conditions and thorough analytical characterization are paramount to achieving a final product with the desired quality attributes and therapeutic potential.
Application Note: Determination of Conjugation Efficiency for Protein PB089
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug development, the conjugation of molecules to proteins, such as antibodies or other targeting moieties, is a cornerstone for creating advanced therapeutics like antibody-drug conjugates (ADCs). The efficacy and safety of these bioconjugates are critically dependent on the precise control and characterization of the conjugation process. A key parameter in this process is the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) or degree of labeling (DOL), which quantifies the average number of molecules conjugated to each protein.[1][] Inconsistent or poorly characterized conjugation can lead to variability in potency, altered pharmacokinetic profiles, and potential toxicity.[1]
This application note provides detailed protocols for determining the conjugation efficiency of a hypothetical protein, PB089, conjugated with a small molecule payload. The methods described herein are broadly applicable to various bioconjugation projects and utilize common analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section details the methodologies for the conjugation of a thiol-containing payload to Protein this compound using a heterobifunctional SMCC crosslinker and the subsequent determination of conjugation efficiency.
Protocol 1: Two-Step SMCC Conjugation of Protein this compound
This protocol describes the activation of Protein this compound with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide (B117702) groups, followed by conjugation to a thiol-containing payload.[3]
Materials:
-
Protein this compound in phosphate-buffered saline (PBS)
-
SMCC crosslinker
-
Thiol-containing payload
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Reaction buffers (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Protein Preparation: Prepare a solution of Protein this compound at a concentration of 1-5 mg/mL in PBS at pH 7.2-7.5.
-
SMCC Activation:
-
Dissolve SMCC in DMF or DMSO to a concentration of 10 mM.
-
Add the SMCC solution to the protein solution at a molar ratio of 10:1 (SMCC:Protein).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column, exchanging the buffer to PBS at pH 6.5-7.0.
-
Conjugation with Thiol-Payload:
-
Dissolve the thiol-containing payload in an appropriate solvent.
-
Add the payload solution to the activated Protein this compound solution at a desired molar ratio (e.g., 5:1 payload:protein).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a final concentration of 1 mM cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the this compound-payload conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess payload and other small molecules.[]
Protocol 2: Determination of Conjugation Efficiency by UV-Vis Spectrophotometry
This method is suitable when the conjugated payload has a distinct UV-Vis absorbance spectrum from the protein.[1][3]
Materials:
-
Purified this compound-payload conjugate
-
Unconjugated Protein this compound (for reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectra Acquisition: Measure the UV-Vis absorbance spectrum of the purified conjugate solution from 240 nm to 400 nm.
-
Absorbance Measurement: Record the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the payload.
-
Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formula, which requires the extinction coefficients of the protein and the payload at both wavelengths.
Protein Concentration (M) = (A280 - (Aλmax * CF)) / ε_protein_280
Payload Concentration (M) = Aλmax / ε_payload_λmax
DOL = Payload Concentration / Protein Concentration
Where:
-
A280 and Aλmax are the absorbances of the conjugate at 280 nm and λmax.
-
ε_protein_280 is the molar extinction coefficient of the protein at 280 nm.
-
ε_payload_λmax is the molar extinction coefficient of the payload at its λmax.
-
CF is a correction factor to account for the payload's absorbance at 280 nm (CF = ε_payload_280 / ε_payload_λmax).
-
Protocol 3: Determination of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a powerful technique to separate protein species with different levels of conjugated payload, as the conjugation often increases the hydrophobicity of the protein.[3]
Materials:
-
HPLC system with a HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified this compound-payload conjugate
-
Unconjugated Protein this compound
Procedure:
-
Sample Preparation: Dilute the conjugate and unconjugated protein samples to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated protein will elute first, followed by species with increasing numbers of conjugated payloads.
-
Integrate the peak areas for each species.
-
Calculate the average DAR by the weighted average of the peak areas:
Average DAR = Σ (Peak Area_n * n) / Σ (Peak Area_n)
Where 'n' is the number of payloads for each peak (n=0 for unconjugated, n=1 for one payload, etc.).
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: UV-Vis Spectrophotometry Data for DOL Calculation
| Sample | A280 | Aλmax | Protein Conc. (µM) | Payload Conc. (µM) | DOL |
| This compound-Payload Conjugate | 0.850 | 0.250 | 5.5 | 20.8 | 3.8 |
| Unconjugated this compound | 0.750 | 0.005 | 5.8 | N/A | N/A |
Table 2: HIC-HPLC Peak Analysis for DAR Calculation
| Peak ID | Retention Time (min) | Peak Area | Number of Payloads (n) | Peak Area * n |
| 1 | 15.2 | 150,000 | 0 | 0 |
| 2 | 18.5 | 300,000 | 1 | 300,000 |
| 3 | 21.3 | 450,000 | 2 | 900,000 |
| 4 | 23.8 | 200,000 | 3 | 600,000 |
| 5 | 25.9 | 50,000 | 4 | 200,000 |
| Total | 1,150,000 | 2,000,000 | ||
| Average DAR | 1.74 |
Visualizations
Diagrams illustrating the experimental workflow and underlying principles can aid in understanding the conjugation and characterization process.
Caption: Experimental workflow for this compound conjugation and efficiency determination.
Caption: Chemical pathway of the two-step SMCC conjugation reaction.
Caption: Hypothetical signaling pathway for a this compound-based therapeutic conjugate.
References
Application Notes and Protocols for Evaluating the Efficacy of PB089-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3] PB089 is a drug-linker conjugate composed of a polyethylene (B3416737) glycol (PEG) unit, a cleavable linker, and the cytotoxic agent Exatecan, a potent topoisomerase I inhibitor.[4] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, the resulting this compound-ADC is designed to selectively deliver the Exatecan payload to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[2][5]
These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of a this compound-ADC. The described assays are critical for characterizing the activity of the ADC, including its ability to bind to target cells, internalize, and induce cytotoxicity.
Mechanism of Action of this compound-ADC
The efficacy of this compound-ADC relies on a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][6] Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is processed, releasing the Exatecan payload.[2][6] Exatecan then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).
References
- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]
- 2. njbio.com [njbio.com]
- 3. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with PB089-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the in vivo experimental design of ADCs utilizing the PB089 drug-linker technology. This compound consists of a cleavable linker with a polyethylene (B3416737) glycol (PEG) unit attached to the topoisomerase I inhibitor, Exatecan.[1] These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound-ADCs.
The general mechanism of action for an ADC involves binding to a target antigen on the cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell, leading to cell death.[2][3]
I. Preclinical In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the this compound-ADC in relevant cancer models. The choice of the animal model is critical and should be based on the expression of the target antigen.
Protocol 1: Xenograft Tumor Model Efficacy Study
This protocol describes a common method for evaluating ADC efficacy in a subcutaneous xenograft model.
1. Cell Line Selection and Culture:
-
Select a cancer cell line with high expression of the target antigen for the specific antibody used in the ADC. A control cell line with low or no antigen expression should also be included.
-
Culture the cells in the recommended medium and conditions to ensure optimal viability.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) to prevent rejection of human tumor xenografts.
-
Acclimatize animals for at least one week before the start of the experiment. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.[4]
3. Tumor Implantation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]
4. Study Groups and Treatment:
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
This compound-ADC (multiple dose levels, e.g., 1, 3, 10 mg/kg)
-
Unconjugated antibody
-
Vehicle control (e.g., PBS)
-
Isotype control ADC (if available)
-
-
Administer the treatments intravenously (IV) or intraperitoneally (IP) according to a predetermined schedule (e.g., once weekly for 3 weeks).
5. Data Collection and Analysis:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
Monitor animal body weight and overall health status throughout the study as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing tumor growth inhibition between the treatment and control groups.
Quantitative Data Summary: Efficacy
| Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 | 0 |
| Unconjugated Antibody | 10 | QW x 3 | 1450 | 3.3 |
| This compound-ADC | 1 | QW x 3 | 800 | 46.7 |
| This compound-ADC | 3 | QW x 3 | 400 | 73.3 |
| This compound-ADC | 10 | QW x 3 | 100 | 93.3 |
II. In Vivo Toxicity Assessment
Evaluating the safety profile of a this compound-ADC is crucial. Toxicity studies are designed to identify potential adverse effects and determine the maximum tolerated dose (MTD).
Protocol 2: Acute and Sub-chronic Toxicity Study
1. Animal Model:
-
Use a relevant rodent (e.g., BALB/c mice) and/or non-rodent species.
2. Study Design:
-
Administer single or multiple doses of the this compound-ADC at escalating dose levels.
-
Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[4]
3. Data Collection:
-
Collect blood samples at various time points for hematology and clinical chemistry analysis. Pay close attention to parameters that can be affected by the payload, such as neutropenia, thrombocytopenia, and elevated liver enzymes.[5][6]
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
Quantitative Data Summary: Toxicity
| Dose (mg/kg) | Body Weight Change (%) | Key Hematological Finding | Key Clinical Chemistry Finding |
| 0 (Vehicle) | +5 | Normal | Normal |
| 10 | -2 | Mild Neutropenia | Normal |
| 30 | -10 | Moderate Neutropenia | Mildly elevated ALT/AST |
| 50 | -20 | Severe Neutropenia, Thrombocytopenia | Moderately elevated ALT/AST |
III. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload, and to correlate drug exposure with efficacy and toxicity.[7][8]
Protocol 3: Pharmacokinetic Study
1. Animal Model:
-
Use a relevant rodent species (e.g., mice or rats).
2. Study Design:
-
Administer a single IV dose of the this compound-ADC.
-
Collect blood samples at multiple time points (e.g., 0, 5 min, 30 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
3. Sample Analysis:
-
Process blood to obtain plasma.
-
Use validated analytical methods (e.g., ELISA for total antibody and conjugated ADC, LC-MS/MS for free payload) to measure the concentrations of the ADC, total antibody, and released Exatecan.
4. Data Analysis:
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin).
Quantitative Data Summary: Pharmacokinetics
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (hours) | CL (mL/h/kg) |
| Total Antibody | 150 | 15000 | 100 | 0.5 |
| ADC | 145 | 12000 | 80 | 0.6 |
| Free Exatecan | 0.1 | 1.5 | 2 | 50 |
IV. Visualizations
Signaling Pathway and Mechanism of Action
Caption: General mechanism of action for a this compound-ADC.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. njbio.com [njbio.com]
- 3. Antibody Drug Conjugate (ADC) | Explore Advanced Therapies — PTM Therapeutics [ptmthera.com]
- 4. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 8. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio (DAR) of PB089
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety.[1][2] A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2] Therefore, accurate and precise measurement of the average DAR and the distribution of drug-loaded species is essential during the development and manufacturing of ADCs like PB089.
These application notes provide detailed protocols for determining the DAR of this compound using three common and robust analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS)
-
UV/Vis Spectroscopy
The protocols are intended for researchers, scientists, and drug development professionals involved in the characterization of ADCs.
Section 1: Drug-to-Antibody Ratio Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for the characterization of ADCs, particularly for cysteine-linked conjugates.[3][4][5] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[4][6] This allows for the quantification of each drug-loaded species and the calculation of the average DAR.
Experimental Protocol
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
2. Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
3. Chromatographic Conditions:
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-100% B
-
20-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
4. Data Analysis:
-
Integrate the peak areas for each resolved species (unconjugated antibody, and antibody with 2, 4, 6, and 8 drugs).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Data Presentation
Table 1: HIC Data for DAR Calculation of this compound
| Peak | Drug Load | Retention Time (min) | Peak Area | % of Total Area |
| 1 | 0 | 5.2 | 150000 | 10.0 |
| 2 | 2 | 8.9 | 300000 | 20.0 |
| 3 | 4 | 12.5 | 750000 | 50.0 |
| 4 | 6 | 15.8 | 225000 | 15.0 |
| 5 | 8 | 18.2 | 75000 | 5.0 |
| Total | 1500000 | 100.0 | ||
| Average DAR | 4.0 |
Workflow Diagram
Caption: Workflow for DAR determination of this compound using HIC.
Section 2: Drug-to-Antibody Ratio Determination by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
Reversed-phase liquid chromatography (RP-LC) coupled with mass spectrometry (MS) is a powerful orthogonal method for DAR determination.[1][3] This technique typically involves the reduction of the ADC to separate the light and heavy chains. The different drug-loaded chains are then separated and their masses are determined by MS, allowing for an accurate calculation of the average DAR.
Experimental Protocol
1. Materials and Reagents:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
LC-MS system (e.g., Q-TOF)
2. Sample Preparation (Reduction):
-
To 50 µg of this compound ADC (at 1 mg/mL), add a freshly prepared DTT solution to a final concentration of 50 mM.[1]
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.[1]
3. LC-MS Conditions:
-
Column: Agilent PLRP-S, 2.1 mm x 150 mm, 8 µm
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 280 nm and MS detection
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20-90% B
-
15-20 min: 90% B
-
20-22 min: 90-20% B
-
22-25 min: 20% B
-
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Mass Range: 500-4000 m/z
-
4. Data Analysis:
-
Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks to obtain their respective masses.
-
Identify the peaks corresponding to the unconjugated and drug-conjugated LC and HC species.
-
Integrate the UV chromatogram peaks for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(% Peak Area of LC species * # drugs on LC) + (% Peak Area of HC species * # drugs on HC)] / 100
-
Data Presentation
Table 2: RP-LC-MS Data for DAR Calculation of Reduced this compound
| Chain | Drug Load | Observed Mass (Da) | Peak Area | % of Total Area |
| LC | 0 | 23,500 | 45000 | 15.0 |
| LC | 1 | 24,500 | 105000 | 35.0 |
| HC | 0 | 50,000 | 30000 | 10.0 |
| HC | 1 | 51,000 | 60000 | 20.0 |
| HC | 2 | 52,000 | 45000 | 15.0 |
| HC | 3 | 53,000 | 15000 | 5.0 |
| Total | 300000 | 100.0 | ||
| Average DAR | 3.8 |
Workflow Diagram
Caption: Workflow for DAR determination of this compound using RP-LC-MS.
Section 3: Average Drug-to-Antibody Ratio Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[5][][8] This method relies on the distinct absorbance spectra of the antibody and the conjugated drug.[5][]
Experimental Protocol
1. Materials and Reagents:
-
This compound ADC sample
-
Unconjugated antibody
-
Free drug
-
Spectrophotometer
-
Quartz cuvettes
2. Determination of Extinction Coefficients:
-
Prepare solutions of known concentrations for the unconjugated antibody and the free drug.
-
Measure the absorbance of the antibody solution at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of the drug solution at 280 nm and at λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
3. Measurement of this compound Absorbance:
-
Prepare a solution of this compound with a known total protein concentration.
-
Measure the absorbance of the this compound solution at 280 nm and λmax_drug.
4. Data Analysis:
-
Calculate the concentration of the antibody and the drug in the this compound sample using the following simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
Data Presentation
Table 3: UV/Vis Spectroscopy Data for Average DAR Calculation of this compound
| Analyte | ε at 280 nm (M⁻¹cm⁻¹) | ε at λmax_drug (M⁻¹cm⁻¹) |
| Antibody | 210,000 | 5,000 |
| Drug | 10,000 | 50,000 |
| Sample | A_280 | A_λmax_drug | Calculated C_Ab (M) | Calculated C_Drug (M) | Average DAR |
| This compound | 1.25 | 1.05 | 5.0 x 10⁻⁶ | 2.0 x 10⁻⁵ | 4.0 |
Logical Relationship Diagram
Caption: Logical diagram for average DAR calculation using UV/Vis spectroscopy.
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of ADCs. The methods outlined in these application notes—Hydrophobic Interaction Chromatography, Reversed-Phase Liquid Chromatography-Mass Spectrometry, and UV/Vis Spectroscopy—provide robust and reliable approaches for assessing the DAR of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for information on the distribution of drug-loaded species versus a simple average DAR, and the available instrumentation. For comprehensive characterization, employing orthogonal methods is highly recommended to ensure the accuracy and consistency of the results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. tandfonline.com [tandfonline.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Stability Testing of PB089-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The stability of an ADC is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Any degradation of the antibody, linker, or cytotoxic payload can lead to a loss of potency, altered pharmacokinetic profile, and potential off-target toxicities. Therefore, a comprehensive stability testing program is essential throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for the stability testing of antibodies conjugated with PB089. This compound is a drug-linker construct featuring a PEG unit and a cleavable linker attached to Exatecan, a potent topoisomerase I inhibitor.[1] The stability assessment of a this compound-conjugated antibody will focus on monitoring key quality attributes such as the integrity of the antibody, the stability of the drug-linker, the drug-to-antibody ratio (DAR), and the biological activity of the conjugate over time under various stress conditions.
Key Stability-Indicating Assays
A panel of orthogonal analytical methods is employed to monitor the stability of this compound-conjugated antibodies. These assays are designed to detect changes in size, charge, and hydrophobicity, as well as to quantify the level of aggregation, fragmentation, and drug deconjugation. Furthermore, functional assays are crucial to ensure that the biological activity of the ADC is maintained.
Data Presentation: Summary of Stability Data
The following tables provide a representative summary of stability data for a this compound-conjugated antibody stored under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).
Table 1: Size Exclusion Chromatography (SEC-HPLC) - Purity and Aggregation
| Time Point | Monomer (%) | Aggregate (%) | Fragment (%) |
| T=0 | 98.5 | 1.2 | 0.3 |
| T=1 month | 97.8 | 1.8 | 0.4 |
| T=3 months | 96.5 | 2.9 | 0.6 |
| T=6 months | 94.2 | 4.9 | 0.9 |
Table 2: Hydrophobic Interaction Chromatography (HIC-HPLC) - Average Drug-to-Antibody Ratio (DAR)
| Time Point | Average DAR |
| T=0 | 3.8 |
| T=1 month | 3.7 |
| T=3 months | 3.5 |
| T=6 months | 3.2 |
Table 3: Reversed-Phase HPLC (RP-HPLC) - Free this compound Payload
| Time Point | Free this compound (%) |
| T=0 | 0.1 |
| T=1 month | 0.5 |
| T=3 months | 1.2 |
| T=6 months | 2.5 |
Table 4: Cell-Based Potency Assay - Relative Potency
| Time Point | Relative Potency (%) |
| T=0 | 100 |
| T=1 month | 95 |
| T=3 months | 88 |
| T=6 months | 75 |
Experimental Protocols
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in a this compound-conjugated antibody sample. Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.
Materials:
-
This compound-conjugated antibody sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC-HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound-conjugated antibody sample to a final concentration of 1 mg/mL in the mobile phase.[2]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.[2]
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify the different drug-loaded species of the this compound-conjugated antibody to determine the average DAR. The addition of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for separation based on the number of conjugated this compound molecules.[2]
Materials:
-
This compound-conjugated antibody sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[2]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[2]
-
HIC-HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound-conjugated antibody sample to a final concentration of 1 mg/mL in Mobile Phase A.[2]
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.[2]
-
Set the flow rate to 0.5 mL/min.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(% Peak Area of each species) x (Number of drugs for that species)] / 100
-
Analysis of Free Drug by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of free, unconjugated this compound payload in the ADC sample. This is a critical measure of the stability of the linker.
Materials:
-
This compound-conjugated antibody sample
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., C18 column)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Precipitate the protein from the ADC sample using acetonitrile, then centrifuge to collect the supernatant containing the free drug.
-
HPLC System Setup:
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to a wavelength appropriate for Exatecan.
-
-
Chromatographic Separation:
-
Inject the supernatant.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Quantify the free this compound peak area against a standard curve of known concentrations of the free drug-linker.
-
Purity and Integrity Assessment by SDS-PAGE
Objective: To assess the purity and integrity of the this compound-conjugated antibody under reducing and non-reducing conditions. This method separates proteins based on their molecular weight and can detect fragmentation.
Materials:
-
This compound-conjugated antibody sample
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
For non-reducing conditions, mix the ADC sample with Laemmli buffer.
-
For reducing conditions, mix the ADC sample with Laemmli buffer containing a reducing agent.
-
Heat all samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Data Analysis:
-
Visually inspect the gel for the presence of the main antibody bands (heavy and light chains under reducing conditions, intact antibody under non-reducing conditions) and any fragment bands.
-
Cell-Based Potency Assay
Objective: To determine the biological activity (potency) of the this compound-conjugated antibody. Since this compound contains the topoisomerase I inhibitor Exatecan, a cytotoxicity assay on a target cancer cell line is an appropriate measure of potency.
Materials:
-
This compound-conjugated antibody sample
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare a serial dilution of the this compound-conjugated antibody and a reference standard.
-
Treatment: Treat the cells with the serially diluted ADC and incubate for a period determined by the cell doubling time (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis:
-
Plot the cell viability against the ADC concentration.
-
Determine the EC50 value (the concentration at which 50% of cell growth is inhibited).
-
Calculate the relative potency of the test sample compared to the reference standard.
-
Target Binding Affinity by ELISA
Objective: To confirm that the conjugation of this compound does not negatively impact the binding of the antibody to its target antigen. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this assessment.
Materials:
-
This compound-conjugated antibody sample
-
Unconjugated antibody (as a control)
-
Recombinant target antigen
-
ELISA plates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the ELISA plate wells with the target antigen and incubate overnight at 4°C.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Antibody Binding: Add serial dilutions of the this compound-conjugated antibody and the unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plates multiple times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Development: Add TMB substrate and incubate until a color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis:
-
Plot the absorbance against the antibody concentration.
-
Compare the binding curves of the conjugated and unconjugated antibodies to assess any change in binding affinity.
-
Visualizations
Caption: Experimental workflow for the stability testing of this compound-conjugated antibodies.
Caption: Proposed mechanism of action for a this compound-conjugated antibody.
References
Application Notes and Protocols: Panobinostat (LBH589) in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (B1684620) (LBH589) is a potent pan-deacetylase (pan-DAC) inhibitor that has demonstrated significant anti-cancer effects in various malignancies, including breast cancer.[1] By inhibiting histone deacetylases (HDACs), Panobinostat alters gene expression, leading to decreased cell proliferation and viability, and increased apoptosis in cancer cells.[1] These application notes provide a summary of the reported effects of Panobinostat on breast cancer cell lines and detailed protocols for key in vitro assays.
Data Presentation
The following tables summarize the quantitative effects of Panobinostat (LBH589) on triple-negative breast cancer (TNBC) cell lines as reported in scientific literature.
Table 1: Effect of Panobinostat (LBH589) on Cell Proliferation and Apoptosis in TNBC Cell Lines
| Cell Line | Assay | Treatment Concentration | Result | Reference |
| MDA-MB-231 | Cell Proliferation/Viability | Not Specified | Decreased | [1] |
| BT-549 | Cell Proliferation/Viability | Not Specified | Decreased | [1] |
| MDA-MB-231 | Apoptosis | Not Specified | Increased | [1] |
| BT-549 | Apoptosis | Not Specified | Increased | [1] |
Table 2: Effect of Panobinostat (LBH589) on EMT-Associated Gene Expression in TNBC Cell Lines (24-hour treatment)
| Cell Line | Gene | Change in Expression | Reference |
| MDA-MB-231 | CDH1 (E-cadherin) | Increased | [1] |
| BT-549 | CDH1 (E-cadherin) | Increased | [1] |
| MDA-MB-231 | EMT-associated genes | Altered (indicative of EMT inhibition) | [1] |
| BT-549 | EMT-associated genes | Altered (indicative of EMT inhibition) | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Panobinostat (LBH589) in breast cancer cells.
Caption: General experimental workflow for evaluating Panobinostat (LBH589).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Panobinostat on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT-549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Panobinostat (LBH589)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed approximately 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Panobinostat in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Panobinostat dilutions. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with Panobinostat.
Materials:
-
Treated and control breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with Panobinostat as described for the viability assay.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[4]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Panobinostat treatment.
Materials:
-
Treated and control breast cancer cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture and treat cells with Panobinostat.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., EMT markers, apoptosis-related proteins) following Panobinostat treatment.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[2]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[2]
-
Analyze the band intensities to determine relative protein expression levels.
-
References
- 1. Suppression of triple-negative breast cancer metastasis by pan-DAC inhibitor panobinostat via inhibition of ZEB family of EMT master regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry of breast carcinoma: II. Relation of tumor cell cycle distribution to histology and estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Analytical Characterization of PB089-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that merge the antigen-targeting precision of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1] This targeted delivery paradigm enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2] The complex, heterogeneous nature of ADCs like PB089-ADC, which comprises a monoclonal antibody, a cytotoxic payload, and a chemical linker, presents significant analytical challenges.[1][3]
Comprehensive characterization of Critical Quality Attributes (CQAs) is paramount to ensure the safety, efficacy, and consistency of this compound-ADC.[3] Key CQAs include the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, charge heterogeneity, the amount of unconjugated ("free") drug, and the stability of the ADC molecule.[4][5] This document provides detailed application notes and experimental protocols for the essential analytical techniques required for the robust characterization of this compound-ADC.
General Mechanism of Action of an Antibody-Drug Conjugate
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PB089 Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PB089 drug-linker is a critical component in the development of targeted Antibody-Drug Conjugates (ADCs), connecting a potent cytotoxic agent, Exatecan, to a monoclonal antibody through a cleavable linker. The stability of this linker in systemic circulation and its efficient cleavage within the target tumor cells are paramount to the efficacy and safety of the resulting ADC. This document provides detailed protocols for an in vitro enzymatic assay to assess the cleavage of the this compound linker, presumed to be susceptible to lysosomal proteases such as Cathepsin B. This assay is fundamental for characterizing the release kinetics of the payload, a crucial step in the preclinical evaluation of ADCs.
The mechanism of action for such ADCs typically involves the binding of the antibody to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[1][2] The ADC is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.[1][3] Within the lysosome, proteases like Cathepsin B recognize and cleave specific peptide sequences within the linker, leading to the release of the active cytotoxic payload, Exatecan.[2][] The released drug can then exert its therapeutic effect, leading to apoptosis of the cancer cell.[1]
Data Presentation
The following tables summarize representative quantitative data for the enzymatic cleavage of a protease-sensitive linker, which can be used as a benchmark for evaluating the cleavage of the this compound linker.
Table 1: Time-Course of this compound-Exatecan Cleavage by Cathepsin B
| Time (hours) | % Payload Release (Mean ± SD) |
| 0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.5 |
| 4 | 45.8 ± 3.2 |
| 8 | 75.1 ± 4.1 |
| 24 | 92.5 ± 2.8 |
Note: This data is illustrative and should be generated empirically for the specific this compound-conjugate.
Table 2: Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker-Payload | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound-Exatecan | Cathepsin B | To be determined | To be determined | To be determined |
| Val-Cit-PABC-MMAE (Reference) | Cathepsin B | ~10-100 | ~0.1-1.0 | ~1,000-10,000 |
Note: Kinetic parameters for a common Val-Cit linker are provided for reference.[5][6] These values should be experimentally determined for the this compound linker.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro cleavage assay of the this compound linker using the lysosomal protease Cathepsin B.
Protocol 1: Time-Course Cleavage Assay
Objective: To determine the rate and extent of this compound linker cleavage and Exatecan release over time in the presence of Cathepsin B.
Materials:
-
This compound-Exatecan conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid and an appropriate internal standard (e.g., a structurally similar, stable molecule)
-
HPLC or LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before each experiment.
-
Reconstitute Cathepsin B according to the manufacturer's instructions to a stock concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of the this compound-Exatecan conjugate in an appropriate solvent (e.g., DMSO).
-
-
Enzyme Activation:
-
Thaw the Cathepsin B stock solution on ice.
-
Dilute the enzyme to a working concentration (e.g., 1 µM) in pre-warmed (37°C) Assay Buffer.
-
Pre-incubate the diluted enzyme at 37°C for 15 minutes to ensure activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound-Exatecan conjugate to the Assay Buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the activated Cathepsin B to the tube.
-
Set up a "No-Enzyme Control" by adding Assay Buffer without the enzyme to a separate tube containing the this compound-Exatecan conjugate.
-
Incubate all tubes at 37°C.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold Quenching Solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the amount of released Exatecan.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point relative to the initial concentration of the this compound-Exatecan conjugate.
-
Plot the percentage of released payload against time.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Analysis of PB089-ADC Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The PB089 drug-linker component consists of a PEG unit and the topoisomerase I inhibitor Exatecan, which can be conjugated to a monoclonal antibody of choice to create a novel ADC (a "this compound-ADC").
The efficacy of an ADC is highly dependent on its ability to bind specifically to the target antigen on the surface of cancer cells, followed by internalization and release of the cytotoxic payload.[1][2][3][4] Therefore, thorough characterization of the binding properties of a newly developed this compound-ADC is a critical step in its preclinical evaluation.
Flow cytometry is a powerful and versatile technique for characterizing the binding of ADCs to cells.[5] It allows for the quantitative analysis of binding affinity, specificity, and internalization at a single-cell level.[5] These application notes provide detailed protocols for the analysis of a this compound-ADC's binding characteristics using flow cytometry. The following protocols are generalized and should be adapted based on the specific antibody, target antigen, and cell lines being investigated.
Data Presentation
The following tables present hypothetical data for a generic this compound-ADC targeting "Antigen X". These tables are intended to serve as a template for summarizing experimental results.
Table 1: Binding Affinity (EC50) of a Generic this compound-ADC
| Cell Line | Target Antigen X Expression | This compound-ADC EC50 (nM) | Unconjugated Antibody EC50 (nM) | Isotype Control ADC EC50 (nM) |
| Cell Line A | High | 1.5 | 1.2 | > 1000 |
| Cell Line B | Low | 50.2 | 45.8 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 | > 1000 |
Table 2: Internalization of a Generic this compound-ADC in Target-Positive Cells (Cell Line A)
| Time (hours) | Percent Internalization of this compound-ADC (%) | Percent Internalization of Unconjugated Antibody (%) |
| 0 | 0 | 0 |
| 1 | 25 | 22 |
| 4 | 65 | 60 |
| 24 | 85 | 80 |
Mandatory Visualizations
Caption: General mechanism of action for a this compound-ADC.
Caption: Experimental workflow for a flow cytometry binding assay.
Experimental Protocols
Protocol 1: Cell Line Selection and Preparation
-
Cell Line Selection:
-
Select at least two cell lines: one that expresses the target antigen of interest (target-positive) and one that does not (target-negative). The choice of cell lines should be based on validated expression data (e.g., from Western blot, qPCR, or a reputable cell line database).
-
If available, include a cell line with low or intermediate target expression to assess the sensitivity of the this compound-ADC.
-
-
Cell Culture:
-
Culture the selected cell lines in their recommended media, supplemented with the appropriate serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution to preserve cell surface antigens. For suspension cells, proceed directly to harvesting.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold FACS buffer (e.g., PBS with 1-2% BSA or FBS).
-
Resuspend the cells in cold FACS buffer and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in cold FACS buffer.
-
Protocol 2: Flow Cytometry Binding Assay (EC50 Determination)
This protocol is for determining the concentration of the this compound-ADC that is required to achieve 50% of the maximum binding (EC50) to the target cells.
-
Reagent Preparation:
-
Prepare a serial dilution series of the this compound-ADC, the unconjugated parent antibody, and a relevant isotype control ADC. A typical concentration range would be from 100 nM down to 0.01 nM in 8-12 steps.
-
Prepare a solution of a fluorescently labeled secondary antibody that recognizes the species and isotype of the primary antibody (e.g., FITC- or Alexa Fluor 488-conjugated anti-human IgG). The optimal concentration of the secondary antibody should be determined by titration.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1-2 x 10^5 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add 50 µL of the diluted this compound-ADC, unconjugated antibody, or isotype control to the appropriate wells/tubes.
-
Include "cells only" and "secondary antibody only" controls.
-
Incubate on ice for 1 hour, protected from light.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
-
Resuspend the cell pellets in 100 µL of the diluted fluorescently labeled secondary antibody.
-
Incubate on ice for 30-45 minutes, protected from light.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Subtract the MFI of the "secondary antibody only" control from all other samples.
-
Plot the MFI values against the antibody concentrations using a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Protocol 3: Antibody Internalization Assay
This protocol assesses the internalization of the this compound-ADC by target cells over time. This can be achieved using pH-sensitive dyes or a quenching method.
-
Labeling and Incubation:
-
Method A (pH-sensitive dye): Label the this compound-ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions. These dyes are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes.
-
Method B (Quenching): Use a fluorescently labeled this compound-ADC.
-
Incubate target-positive cells (1-2 x 10^5 cells per sample) with a saturating concentration of the labeled this compound-ADC on ice for 1 hour to allow binding but prevent internalization.
-
Wash the cells twice with cold PBS to remove unbound ADC.
-
-
Internalization:
-
Resuspend the cells in pre-warmed culture media.
-
Take a baseline sample (T=0).
-
Incubate the remaining cells at 37°C to allow internalization to occur.
-
At various time points (e.g., 1, 4, and 24 hours), take aliquots of the cells and place them on ice to stop internalization.
-
-
Analysis:
-
For Method A (pH-sensitive dye): Wash the cells with cold FACS buffer and analyze by flow cytometry. The increase in MFI over time corresponds to the amount of internalized ADC.
-
For Method B (Quenching): To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., Trypan Blue or an anti-fluorophore antibody) to a set of parallel samples. The quenching agent will reduce the fluorescence of the surface-bound ADC, while the internalized ADC will remain fluorescent. The percentage of internalization can be calculated as:
-
% Internalization = (MFI with quencher / MFI without quencher) x 100
-
-
-
Data Interpretation:
-
Plot the percentage of internalization or the MFI against time to visualize the rate of internalization of the this compound-ADC. Compare this to the unconjugated antibody to determine if the conjugation of the this compound drug-linker has affected the internalization rate.
-
References
- 1. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugate (ADC) | Explore Advanced Therapies — PTM Therapeutics [ptmthera.com]
- 5. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating PB089 Conjugation: A Technical Support Guide
Disclaimer: The following technical support guide is based on general principles of antibody-drug conjugation (ADC) due to the limited publicly available information specific to "PB089". This guide uses this compound as an illustrative example within the broader context of ADC development and troubleshooting. The protocols and recommendations provided should be considered as a starting point and may require optimization for your specific antibody and application.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and consistency of conjugation reactions involving drug-linker complexes like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general structure?
This compound is understood to be a drug-linker conjugate intended for the development of Antibody-Drug Conjugates (ADCs). It comprises a cytotoxic payload, Exatecan, which is a potent topoisomerase I inhibitor, connected to a polyethylene (B3416737) glycol (PEG) linker.[1][2] This PEG linker likely enhances the solubility and pharmacokinetic properties of the resulting ADC.[][4][5]
Q2: What is the most common conjugation strategy for molecules like this compound?
A prevalent method for conjugating drug-linkers to antibodies is through thiol-maleimide chemistry.[2][6] This strategy typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide (B117702) group on the linker to form a stable thioether bond.[6]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for the therapeutic efficacy and safety of an ADC.[][] A low DAR may result in insufficient potency, while a high DAR can lead to issues like aggregation, reduced solubility, and faster clearance from circulation.[4][] For many ADCs, a DAR of 2 to 4 is often considered optimal.[][9]
Q4: How can I characterize the final ADC product?
Several analytical techniques are essential for characterizing the final ADC, including:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess the homogeneity of the conjugate.[2][10]
-
Size Exclusion Chromatography (SEC): To quantify the extent of aggregation in the ADC preparation.[10]
-
Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the different ADC species.
-
UV-Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated drug.
Troubleshooting Guide: Low Conjugation Yield
Low yield in your this compound conjugation reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction: Insufficient reducing agent or suboptimal reaction conditions (time, temperature). | - Optimize the concentration of the reducing agent (e.g., TCEP, DTT).- Adjust the incubation time and temperature for the reduction step.- Verify the number of free thiols per antibody post-reduction using Ellman's assay.[10] |
| Hydrolysis of the maleimide group: The maleimide group on the linker is susceptible to hydrolysis, especially at neutral to high pH. | - Ensure the drug-linker is fresh or has been stored correctly.- Perform the conjugation reaction promptly after preparing the drug-linker solution.- Consider running the reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis. | |
| Suboptimal molar ratio of drug-linker: An insufficient excess of the drug-linker will lead to incomplete conjugation. | - Increase the molar excess of the this compound drug-linker relative to the antibody. A typical starting point is a 5- to 10-fold molar excess. | |
| High Levels of Aggregation | Hydrophobicity of the drug-linker: Exatecan is a hydrophobic molecule, and a high DAR can increase the overall hydrophobicity of the ADC, promoting aggregation.[2][11] | - Consider using a more hydrophilic PEG linker if options are available.- Optimize for a lower, more controlled DAR.- Include a certain percentage of a co-solvent like DMSO or ethanol (B145695) in the reaction buffer to improve solubility, but be mindful of its potential impact on antibody stability.[10] |
| Harsh reaction conditions: High temperatures or extreme pH values can denature the antibody and lead to aggregation. | - Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) for a longer duration.- Ensure the pH of the reaction buffer is within a range that maintains antibody stability (typically pH 6.5-8.0). | |
| Inconsistent Results | Variability in starting materials: Batch-to-batch differences in the antibody or the this compound drug-linker can affect conjugation efficiency. | - Thoroughly characterize all starting materials before each conjugation reaction.- Ensure consistent purity and concentration of the antibody. |
| Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the antibody for conjugation.[12] | - Perform a buffer exchange to a suitable conjugation buffer (e.g., PBS) prior to the reaction.[12] |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation of this compound to an Antibody
This protocol provides a general framework. Optimization of specific parameters such as reactant concentrations, temperature, and incubation times is highly recommended.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP solution)
-
This compound drug-linker (with a maleimide group) dissolved in a compatible solvent (e.g., DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL) in the conjugation buffer.
-
-
Antibody Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) to the antibody solution.
-
Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or a centrifugal concentrator.
-
-
Conjugation Reaction:
-
Immediately add the this compound drug-linker solution to the reduced antibody. A typical starting point is a 5- to 10-fold molar excess of the drug-linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Quenching:
-
(Optional) Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups and incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and any aggregates.
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation levels, and other quality attributes using appropriate analytical methods (HIC, SEC, MS).
-
Visualizing the Process
ADC Conjugation Workflow
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Troubleshooting Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in a conjugation reaction.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing PB089 Linker Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage conditions for the PB089 linker.
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism of the this compound linker?
The this compound linker is a disulfide-based linker. Its cleavage relies on the reducing environment present in the cytoplasm of target cells. The high concentration of reducing agents, such as glutathione (B108866) (GSH), attacks the disulfide bond, leading to its reduction and the subsequent release of the conjugated payload.[][][3] This mechanism provides selective drug release within the target cell, minimizing systemic toxicity.[][]
Q2: What are the optimal conditions for in vitro cleavage of the this compound linker?
Optimal in vitro cleavage of the this compound disulfide linker can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] The specific concentration and incubation time will depend on the experimental setup, but a common starting point is 10-50 mM DTT or TCEP for 30-60 minutes at room temperature.[4] It is crucial to optimize these parameters for your specific antibody-drug conjugate (ADC) and experimental goals.
Q3: How can I improve the stability of the this compound linker in circulation?
Premature cleavage of disulfide linkers in the bloodstream can be a challenge.[][5] To enhance the in vivo stability of the this compound linker, consider the following strategies:
-
Introduce Steric Hindrance: Modifying the linker structure to include bulky groups, such as methyl or cycloalkyl groups, near the disulfide bond can sterically hinder its interaction with reducing agents in the plasma, thereby increasing its stability.[][]
-
Optimize Conjugation Site: The specific site of conjugation on the antibody can influence the linker's exposure to the surrounding environment. Site-specific conjugation to more shielded locations can improve stability.[5][6]
-
Formulation Optimization: Screening different buffer conditions, including pH and excipients, can help identify a formulation that minimizes linker cleavage and ADC aggregation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound linker cleavage.
| Issue | Possible Causes | Recommended Actions |
| Incomplete or Slow Linker Cleavage | Insufficient concentration of reducing agent. | Increase the concentration of DTT or TCEP in the cleavage buffer. |
| Suboptimal reaction temperature or incubation time. | Optimize the incubation temperature (e.g., 37°C) and extend the incubation time.[8] | |
| Inefficient internalization of the ADC by target cells (for cellular assays). | Confirm ADC internalization using fluorescence microscopy or flow cytometry.[7] | |
| Premature Linker Cleavage in Plasma Stability Assays | High susceptibility of the disulfide bond to plasma reductants. | Introduce steric hindrance around the disulfide bond.[5] |
| Variability in plasma sources. | Test stability in plasma from different species (e.g., human, mouse, rat) as the composition of reducing agents can differ.[5] | |
| Analytical method-induced cleavage. | Ensure that the analytical method, such as LC-MS, is not causing fragmentation of the ADC.[5] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) after Cleavage | Variability in conjugation reaction conditions. | Tightly control and document all reaction parameters, including temperature, pH, and reagent concentrations. |
| Inconsistent quality of the antibody or linker-payload. | Ensure the use of high-quality, well-characterized reagents and consistent antibody production.[7] | |
| Issues with the analytical method for DAR determination. | Validate the analytical method (e.g., LC-MS, UV-Vis) to ensure it is robust and reproducible.[7] | |
| ADC Aggregation | Hydrophobicity of the payload and/or linker. | Consider using more hydrophilic linkers or payloads.[7] |
| High Drug-to-Antibody Ratio (DAR). | Optimizing to a lower average DAR can reduce hydrophobicity-driven aggregation.[5] | |
| Suboptimal formulation. | Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[7] |
Experimental Protocols
Protocol 1: In Vitro Cleavage of this compound Linker with DTT
This protocol outlines a general procedure for the in vitro cleavage of the this compound linker using DTT.
Materials:
-
This compound-ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Quenching solution (e.g., N-ethylmaleimide in DMSO)
-
Analytical column (e.g., size-exclusion or reversed-phase chromatography)
-
LC-MS system
Procedure:
-
Dilute the this compound-ADC to a final concentration of 1 mg/mL in PBS.
-
Add DTT to the ADC solution to a final concentration of 20 mM.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench the cleavage reaction by adding an excess of quenching solution.
-
Analyze the samples by LC-MS to separate the cleaved payload from the antibody and quantify the extent of cleavage.
-
Plot the percentage of cleaved payload against time to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the this compound linker in a plasma matrix.
Materials:
-
This compound-ADC sample
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubate the this compound-ADC at a concentration of 100 µg/mL in control plasma at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately stop the reaction by diluting the sample in cold PBS.[8]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[8]
-
Wash the captured ADC to remove plasma proteins.[8]
-
Elute the ADC from the affinity resin.[8]
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[8]
-
Calculate the percentage of intact ADC remaining at each time point to evaluate the plasma stability.[8]
Visualizations
Caption: Intracellular cleavage pathway of the this compound linker.
Caption: Troubleshooting workflow for this compound linker cleavage issues.
References
Technical Support Center: Overcoming Off-Target Toxicity of the PB089 Payload
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target toxicity of the PB089 payload.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound payload and how does it contribute to off-target toxicity?
A1: The payload of this compound is a pyrrolobenzodiazepine (PBD) dimer, a highly potent DNA-crosslinking agent.[1][2] PBD dimers bind to the minor groove of DNA and form covalent interstrand cross-links, which are difficult for cells to repair, leading to cell cycle arrest and apoptosis.[2] This high potency, while effective against tumor cells, can also lead to significant off-target toxicity if the payload is released prematurely in systemic circulation or if the antibody-drug conjugate (ADC) is taken up by non-target cells.[3][4] Off-target toxicities associated with PBD dimer payloads can include hematologic effects, gastrointestinal disorders, and liver damage.[5]
Q2: We are observing significant hematologic toxicity (thrombocytopenia, neutropenia) in our in vivo studies. What are the potential causes and how can we mitigate this?
A2: Hematologic toxicity is a common dose-limiting toxicity for ADCs with DNA-damaging agents like PBD dimers.[3][5] The potential causes include:
-
Premature Payload Release: An unstable linker can lead to the release of the potent PBD payload into circulation, affecting sensitive hematopoietic precursor cells.[6]
-
Non-specific Uptake: The ADC may be taken up by cells in the bone marrow, leading to the death of healthy hematopoietic cells.[3]
To mitigate this, consider the following strategies:
-
Linker Optimization: Evaluate the stability of the linker used in this compound. Switching to a more stable, non-cleavable linker can ensure the payload is only released inside the target cell.[6]
-
Site-Specific Conjugation: Employing site-specific conjugation methods can produce a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), avoiding highly-loaded, aggregation-prone species that can lead to faster clearance and increased toxicity.[3][6]
-
Dose Optimization: A dose-response study is crucial to identify the maximum tolerated dose (MTD) and a therapeutic window where efficacy is maintained with acceptable toxicity.
Q3: Our in vitro assays show potent cytotoxicity, but we are seeing a narrow therapeutic window in vivo. How can we improve the therapeutic index?
A3: A narrow therapeutic window in vivo despite high in vitro potency often points to off-target toxicities.[6] To improve the therapeutic index, you can explore several avenues:
-
Antibody Engineering:
-
Affinity Modulation: Optimizing the antibody's affinity can enhance tumor targeting while minimizing binding to healthy tissues that may express the target antigen at low levels.[3]
-
Bispecific Antibodies: Engineering a bispecific antibody that requires binding to two different tumor-associated antigens can significantly increase tumor specificity.[7]
-
-
Payload Modification:
-
Inverse Targeting: This novel approach involves the co-administration of a payload-binding antibody fragment that can neutralize and clear any prematurely released payload from circulation, thereby reducing systemic exposure and toxicity.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High in vivo toxicity (e.g., weight loss, mortality) at doses required for efficacy. | Premature payload release due to linker instability. | 1. Perform a linker stability assay in plasma. 2. Consider switching to a more stable or non-cleavable linker.[6] |
| Toxicity in antigen-negative tissues. | "Bystander effect" from a membrane-permeable payload metabolite. | 1. Utilize a non-cleavable linker to generate a charged, membrane-impermeable metabolite.[6] 2. Evaluate the permeability of the payload metabolite. |
| ADC aggregation and poor pharmacokinetic profile. | High hydrophobicity of the PBD payload and linker. | 1. Incorporate hydrophilic moieties (e.g., PEG) into the linker to improve solubility and pharmacokinetics.[6][9] 2. Use site-specific conjugation to create a homogeneous ADC with a controlled DAR.[6] |
| Ocular toxicity (e.g., blurred vision, dry eyes). | Accumulation of the hydrophobic payload in vascularized eye tissues. | 1. Modify the hydrophilicity of the ADC through linker engineering.[6] 2. Evaluate target antigen expression in ocular tissues.[3] |
| Lack of correlation between in vitro and in vivo results. | Off-target effects masking the on-target activity in vivo. | 1. Conduct a comprehensive off-target screening panel. 2. Utilize advanced preclinical models like patient-derived xenografts (PDXs) for better prediction of clinical performance.[3] |
Experimental Protocols
Protocol 1: Plasma Linker Stability Assay
Objective: To determine the stability of the linker in this compound and quantify the rate of premature payload release in plasma.
Methodology:
-
Incubate this compound at a concentration of 1 mg/mL in fresh human, mouse, and rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by LC-MS/MS.
-
Quantify the amount of released payload against a standard curve.
-
Calculate the percentage of payload released over time to determine the linker stability.
Protocol 2: In Vitro Bystander Effect Assay
Objective: To assess the ability of the released payload from this compound to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture target antigen-positive cells (e.g., SK-BR-3) and antigen-negative cells (e.g., MDA-MB-468) labeled with different fluorescent dyes (e.g., CellTracker Green and Red).
-
Plate the co-culture in a 96-well plate at a 1:1 ratio.
-
Treat the cells with increasing concentrations of this compound for 72-96 hours.
-
As a positive control, treat the co-culture with the free PBD payload.
-
After incubation, wash the cells with PBS and perform high-content imaging or flow cytometry to quantify the viability of each cell population based on their fluorescent labels.
-
A significant decrease in the viability of the antigen-negative cell population in the presence of this compound indicates a bystander effect.
Visualizations
Caption: Troubleshooting workflow for addressing off-target toxicity of this compound.
Caption: On-target vs. Off-target pathways of this compound-induced toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: PB089 Payload Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing premature payload release from the PB089 drug delivery platform. The following information is based on established principles of polymer-based drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature payload release from this compound?
Premature payload release is often attributed to the instability of the linker connecting the payload to the this compound carrier. The primary causes include:
-
Linker Instability: The chemical bond of the linker may be susceptible to hydrolysis or enzymatic degradation in the systemic circulation before reaching the target site.[1]
-
Environmental Sensitivity: The linker may be sensitive to physiological conditions such as pH. For instance, certain linkers like hydrazones are designed to be cleaved in the acidic environment of endosomes, but instability in the slightly alkaline pH of blood can lead to early release.[1]
-
Payload Characteristics: The physicochemical properties of the payload itself can influence linker stability and the overall formulation, potentially leading to aggregation or conformational changes that expose the linker to premature cleavage.
Q2: How does the choice of linker chemistry impact payload stability?
The linker is a critical component in determining the stability and release profile of the payload.[1] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target cell, such as low pH (hydrazones), high glutathione (B108866) concentrations (disulfide linkers), or the presence of specific enzymes like cathepsin B (peptide linkers).[1] Premature release can occur if these triggers are encountered systemically.
-
Non-Cleavable Linkers: These linkers rely on the degradation of the entire antibody-drug conjugate within the lysosome to release the payload.[1] This generally leads to a more stable construct in circulation but may result in altered payload efficacy.
Q3: Can the drug-to-antibody ratio (DAR) affect the premature release of the payload?
Yes, a higher DAR can potentially lead to aggregation of the drug-conjugate, which may alter its pharmacokinetic properties and stability, indirectly influencing premature payload release. Formulations with a high DAR should be carefully evaluated for stability and aggregation tendencies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of free payload detected in plasma shortly after administration. | 1. Linker is unstable in circulation (hydrolysis or enzymatic cleavage). 2. The conjugation chemistry is suboptimal, leading to a heterogeneous product with unstable bonds. | 1. Perform in vitro plasma stability assays to confirm linker instability. 2. Consider re-engineering the linker with a more stable chemistry (e.g., switching from a hydrazone to a peptide linker). 3. Optimize the conjugation protocol to ensure consistent and stable payload attachment. |
| Reduced therapeutic efficacy in vivo despite potent in vitro activity. | 1. The payload is released before the this compound carrier reaches the target tissue. 2. The released payload has poor pharmacokinetic properties and is cleared rapidly. | 1. Conduct pharmacokinetic studies to compare the concentration of the intact conjugate versus the free payload over time. 2. Analyze payload stability under simulated physiological conditions (pH 7.4, 37°C). 3. If premature release is confirmed, select a more stable linker technology. |
| Inconsistent batch-to-batch performance and stability. | 1. Variability in the conjugation process. 2. Inconsistent purity of the this compound carrier or payload. 3. Suboptimal formulation and storage conditions. | 1. Standardize and validate the conjugation and purification protocols. 2. Implement stringent quality control measures for all starting materials. 3. Perform long-term stability studies under various storage conditions (temperature, pH, light exposure) to identify the optimal formulation. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound-payload conjugate in plasma and quantify the rate of premature payload release.
Methodology:
-
Incubate the this compound-payload conjugate in fresh plasma (human, mouse, or rat) at a concentration of 100 µg/mL.
-
Maintain the incubation at 37°C in a humidified incubator.
-
Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately process the aliquots to separate the free payload from the conjugate. This can be achieved through methods like Solid Phase Extraction (SPE) or protein precipitation followed by centrifugation.
-
Analyze the concentration of the released payload in the supernatant using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profiles of the intact this compound-payload conjugate and the released payload in an animal model.
Methodology:
-
Administer a single intravenous (IV) dose of the this compound-payload conjugate to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma.
-
Develop and validate two separate analytical methods (typically immunoassays like ELISA for the intact conjugate and LC-MS/MS for the free payload).
-
Quantify the concentrations of both the intact conjugate and the free payload in the plasma samples.
-
Plot the concentration-time curves for both analytes to evaluate the in vivo stability and release kinetics.
Visualizations
Caption: A workflow for troubleshooting premature payload release.
Caption: A simplified diagram of intended vs. premature payload release.
References
Addressing batch-to-batch variability of PB089
Welcome to the technical support center for PB089. This resource is designed to help researchers, scientists, and drug development professionals address potential batch-to-batch variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). It primarily targets the p110α subunit, a key component of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is a common feature in various cancers, making this compound a valuable tool for oncology research.
Q2: How should I properly store and handle different batches of this compound to ensure stability?
A2: Proper storage and handling are critical for maintaining the integrity and activity of this compound across different batches.[1][2][3]
-
Solid Compound: Store lyophilized this compound at -20°C or below, protected from light and moisture.[1][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO.[4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Working Dilutions: Prepare fresh working dilutions in your experimental buffer or cell culture medium immediately before use. Do not store aqueous dilutions for extended periods, as this compound may be susceptible to hydrolysis.
Q3: What quality control (QC) measures are in place to minimize batch-to-batch variability?
A3: Each batch of this compound undergoes rigorous quality control testing to ensure high purity and consistency. Our standard QC protocol includes:
-
Identity Verification: Confirmation of chemical structure by ¹H-NMR and Mass Spectrometry.
-
Purity Assessment: Determination of purity by High-Performance Liquid Chromatography (HPLC), with a minimum acceptance criterion of >98%.
-
Potency Confirmation: Functional validation via an in vitro kinase assay to confirm the IC50 value against the target p110α is within a specified range.
A Certificate of Analysis (CoA) detailing the batch-specific QC results is available for each lot.
Q4: Can I combine data from different batches of this compound in the same study?
A4: While we strive for high consistency, minor variations between batches can occur.[5] For long-term studies, it is best practice to purchase a single, larger lot to cover all planned experiments. If using multiple batches is unavoidable, it is highly recommended to perform a bridging experiment. This involves testing the new batch and the old batch side-by-side in a key functional assay (e.g., a cell viability assay) to confirm comparable activity before proceeding with further experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users occasionally report variability in the half-maximal inhibitory concentration (IC50) of this compound when performing cell viability or proliferation assays (e.g., MTT, CellTiter-Glo®) between experiments or with new batches of the compound.[6]
Hypothetical Data: IC50 Variability in MCF-7 Cells
| Batch Number | Date Tested | Passage Number | IC50 (nM) | Notes |
| This compound-001 | 2025-09-15 | 8 | 45.2 | Initial experiment. |
| This compound-001 | 2025-10-20 | 25 | 89.7 | High cell passage. |
| This compound-002 | 2025-11-05 | 9 | 48.5 | New batch, low passage. |
| This compound-002 | 2025-11-10 | 10 | 150.3 | Suspected precipitation in media. |
Troubleshooting Workflow
If you are experiencing inconsistent IC50 values, follow this workflow to identify the potential source of the variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also prepare a vehicle control (e.g., 0.1% DMSO) in the medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by pipetting.[6]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.[6]
Issue 2: Variable Inhibition of the PI3K/Akt Signaling Pathway
A common application of this compound is to assess its effect on the phosphorylation of Akt (p-Akt), a downstream target of PI3K. Variability in the reduction of p-Akt levels can indicate issues with the compound, the experimental system, or the assay itself.
Simplified PI3K/Akt Signaling Pathway
The following diagram illustrates the point of inhibition of this compound in the PI3K/Akt pathway.
References
Technical Support Center: Refinement of Purification Methods for Anti-Target-PB089 ADC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of a hypothetical antibody-drug conjugate (ADC), Anti-Target-PB089. This ADC is composed of a monoclonal antibody targeting a specific antigen, conjugated to the PB089 drug-linker, which includes the topoisomerase I inhibitor Exatecan.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of Anti-Target-PB089 ADC?
A1: The primary CQAs for this ADC include the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), the concentration of unconjugated antibody (DAR=0), and the amount of residual free this compound drug-linker or payload.[1][] These attributes are crucial as they can impact the ADC's efficacy, safety, and stability.[3]
Q2: Which chromatography techniques are most effective for purifying Anti-Target-PB089 ADC?
A2: A multi-step chromatography approach is typically required.[1]
-
Protein A Affinity Chromatography: Used for the initial capture of the antibody and ADC from the conjugation reaction mixture.[1][4]
-
Hydrophobic Interaction Chromatography (HIC): This is a key step for separating ADC species with different DAR values due to the increased hydrophobicity imparted by the this compound drug-linker.[5][6][7][8]
-
Size Exclusion Chromatography (SEC): Primarily used for the removal of aggregates and final buffer exchange.[1][9][10]
-
Ion-Exchange Chromatography (IEX): Can be employed to remove charged impurities and further polish the ADC.[11][12][13][14]
Q3: What causes ADC aggregation, and how can it be minimized?
A3: Aggregation is often caused by the increased hydrophobicity of the ADC due to the conjugation of the this compound drug-linker.[3] Other contributing factors include suboptimal buffer conditions (pH and ionic strength), high protein concentration, and physical stress like freeze-thaw cycles.[3] To minimize aggregation, it is crucial to work with optimized buffers, handle the ADC gently, and consider the use of excipients that enhance stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of the Anti-Target-PB089 ADC.
Issue 1: High Levels of Aggregation Post-Purification
Symptoms:
-
Appearance of a significant peak corresponding to high molecular weight species in the SEC chromatogram.[9]
-
Visible precipitation or turbidity in the purified ADC solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity: The this compound drug-linker increases the surface hydrophobicity of the antibody, promoting self-association.[3] | Optimize the mobile phase in HIC to ensure efficient separation of aggregated species. Consider using a more hydrophobic HIC resin for better resolution. |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation.[3] | Screen a range of buffer pH and salt concentrations to identify conditions that maximize ADC stability. Ensure the formulation buffer is not close to the antibody's isoelectric point. |
| High Protein Concentration: Concentrated ADC solutions are more prone to aggregation.[3] | If possible, perform purification steps at a lower protein concentration. If high concentration is necessary, ensure the formulation buffer is optimized for stability. |
| Physical Stress: Freeze-thaw cycles and vigorous mixing can induce aggregation.[3] | Aliquot the purified ADC before freezing to minimize freeze-thaw cycles. Avoid vortexing or other forms of harsh mechanical stress. |
Issue 2: Poor Resolution of DAR Species in HIC
Symptoms:
-
Overlapping peaks in the HIC chromatogram, making it difficult to isolate a specific DAR species.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Gradient Slope: A steep elution gradient may not provide sufficient resolution between species with small differences in hydrophobicity.[15] | Decrease the gradient slope (e.g., from a 30-column volume gradient to a 50-column volume gradient) to improve separation. |
| Inappropriate HIC Resin: The selectivity of the HIC resin may not be optimal for the Anti-Target-PB089 ADC.[8] | Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find the one that provides the best resolution. |
| High Flow Rate: A fast flow rate can reduce the interaction time between the ADC and the resin, leading to poor separation.[15] | Reduce the flow rate during the elution step to allow for better equilibration and separation. |
Issue 3: Low ADC Recovery
Symptoms:
-
Significant loss of product during one or more purification steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Irreversible Binding to Chromatography Resin: The hydrophobicity of the this compound linker may cause strong, irreversible binding to HIC or other chromatography media.[15] | Modify the elution conditions in HIC by adding a non-polar organic solvent (e.g., isopropanol) to the mobile phase to disrupt strong hydrophobic interactions. |
| Precipitation on the Column: High local concentrations of the ADC on the chromatography column can lead to precipitation. | Reduce the amount of sample loaded onto the column. Optimize the binding and elution buffers to maintain ADC solubility. |
| Nonspecific Binding to Surfaces: ADCs can adsorb to tubing, vials, and other surfaces, especially if they are hydrophobic. | Use low-protein-binding labware. Consider adding a small amount of a non-ionic surfactant to the buffers to reduce nonspecific binding. |
Experimental Protocols
Protocol 1: Protein A Affinity Chromatography - Capture Step
Objective: To capture the Anti-Target-PB089 ADC from the crude conjugation mixture and remove unconjugated drug-linker and other process-related impurities.
Materials:
-
Protein A affinity column
-
Binding Buffer: 1x PBS, pH 7.4
-
Elution Buffer: 100 mM Glycine, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Crude ADC conjugation mixture
Procedure:
-
Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.
-
Load the crude ADC mixture onto the column.
-
Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elute the bound ADC with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Pool the fractions containing the ADC.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) - DAR Separation
Objective: To separate the Anti-Target-PB089 ADC into different DAR species.
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample from Protein A purification step
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Adjust the salt concentration of the ADC sample to match that of Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with 100% Mobile Phase A for 5 CVs.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-50 CVs. Species with higher DAR values will be more hydrophobic and elute later at lower salt concentrations.
-
Collect fractions and analyze for DAR and purity.
Protocol 3: Size Exclusion Chromatography (SEC) - Polishing and Buffer Exchange
Objective: To remove aggregates and exchange the ADC into the final formulation buffer.
Materials:
-
SEC column (e.g., Sephacryl S-200)
-
Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
HIC-purified ADC sample
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of Formulation Buffer.
-
Concentrate the HIC-purified ADC sample if necessary.
-
Load the ADC sample onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the ADC with the Formulation Buffer at a constant flow rate.
-
Collect the fractions corresponding to the monomeric ADC peak. The aggregates will elute first in the void volume.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein A Chromatography: A Key Antibody Purification Technique - Amerigo Scientific [amerigoscientific.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. conductscience.com [conductscience.com]
- 14. ymcamerica.com [ymcamerica.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up PB089 Conjugation
Welcome to the technical support center for PB089 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up this compound conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein for scalable reactions?
A1: The optimal molar ratio can vary depending on the protein and desired degree of labeling. For initial small-scale reactions, a common starting point is a 10:1 to 20:1 molar excess of this compound to the protein.[1] When scaling up, it is crucial to perform optimization studies to determine the ideal ratio that provides the desired conjugation efficiency without causing protein aggregation or loss of function.
Q2: How critical is pH control during the scale-up process?
A2: pH is a critical parameter in this compound conjugation, particularly if the reaction involves primary amines (e.g., lysine (B10760008) residues). For amine-reactive conjugations, maintaining a pH between 8.0 and 9.0 is generally recommended to ensure the primary amines are deprotonated and available for reaction.[1][2] Inconsistent pH during scale-up can lead to variable conjugation efficiency and product quality.
Q3: What are the primary challenges I should anticipate when moving from a pilot batch to a large-scale conjugation of this compound?
A3: The most common challenges in scaling up conjugation reactions include:
-
Maintaining Homogeneity: Ensuring uniform mixing of reactants in larger volumes can be difficult and may lead to inconsistent conjugation.
-
Temperature Control: Exothermic reactions or inefficient heat transfer in large vessels can cause temperature fluctuations, affecting reaction kinetics and protein stability.
-
Purification: Methods used for small-scale purification, such as spin columns, may not be suitable for large volumes. Transitioning to scalable methods like tangential flow filtration (TFF) or column chromatography is often necessary.
-
Reproducibility: Minor variations in parameters that are insignificant at a small scale can have a substantial impact on the outcome of a large-scale reaction.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
You are experiencing a significant drop in the percentage of conjugated this compound when moving to a larger reaction volume.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Molar Ratio: An insufficient excess of the this compound reagent at a larger scale can result in incomplete conjugation.
-
Solution: Increase the molar excess of the this compound reagent. Consider a stepwise addition of the reagent to maintain a high concentration and drive the reaction to completion.[1]
-
-
Incorrect pH: The pH of the reaction buffer may not be optimal for the conjugation chemistry.
-
Presence of Interfering Substances: The protein solution may contain primary amines (e.g., Tris buffer, glycine) that compete with the target protein for conjugation.[3]
-
Solution: Ensure the protein is in a suitable buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, that is free of primary amines.[1]
-
-
Reagent Quality: The this compound reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh, high-quality stock of the this compound reagent. If dissolving in an organic solvent like DMSO, ensure the solvent is anhydrous.[1]
-
Issue 2: Protein Aggregation During or After Conjugation
You observe precipitation or the formation of aggregates in your reaction vessel or during purification.
Possible Causes & Troubleshooting Steps:
-
High Degree of Conjugation: Excessive modification of the protein surface can alter its physicochemical properties, leading to aggregation.
-
Solution: Reduce the molar ratio of this compound to the protein to decrease the degree of labeling.
-
-
Solvent Concentration: If this compound is dissolved in an organic solvent, adding a large volume to the aqueous protein solution can induce aggregation.
-
Solution: Limit the volume of organic solvent to less than 10% of the total reaction volume. Add the this compound solution slowly and with continuous, gentle mixing.
-
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability.
Issue 3: Inconsistent Batch-to-Batch Results
You are observing significant variability in the degree of labeling and product purity across different large-scale batches.
Possible Causes & Troubleshooting Steps:
-
Poor Process Control: Minor variations in reaction time, temperature, or mixing efficiency can lead to inconsistent results at scale.
-
Solution: Implement strict process controls for all critical parameters. Utilize automated systems for reagent addition and temperature monitoring to ensure consistency.
-
-
Raw Material Variability: There may be batch-to-batch differences in the quality of the protein or the this compound reagent.
-
Solution: Establish rigorous quality control specifications for all incoming raw materials.
-
-
Inadequate Mixing: Inefficient mixing in larger vessels can create localized areas of high reagent concentration, leading to heterogeneity in the final product.
-
Solution: Optimize the mixing parameters (e.g., impeller speed, type) for the specific vessel geometry to ensure rapid and uniform distribution of reactants.
-
Data Presentation
Table 1: Effect of Molar Ratio and pH on this compound Conjugation Efficiency
| Molar Ratio (this compound:Protein) | Reaction pH | Average Degree of Labeling | Protein Aggregation (%) |
| 5:1 | 7.5 | 1.2 | <1% |
| 10:1 | 7.5 | 2.5 | <1% |
| 20:1 | 7.5 | 4.1 | 3% |
| 10:1 | 8.0 | 3.8 | <1% |
| 10:1 | 8.5 | 5.2 | 2% |
| 10:1 | 9.0 | 5.5 | 5% |
Experimental Protocols
Protocol: Scaled-Up this compound Conjugation
This protocol describes a general method for conjugating this compound to a protein via primary amine chemistry in a 1 L reaction volume.
1. Reagent Preparation:
- Prepare 1 L of conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
- Dissolve the protein in the conjugation buffer to a final concentration of 5 mg/mL.
- Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
2. Conjugation Reaction:
- Place the protein solution in a temperature-controlled reaction vessel with a calibrated overhead stirrer.
- Begin gentle mixing, ensuring a vortex is not formed.
- Slowly add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1).
- Incubate the reaction at room temperature for 2 hours with continuous stirring.
3. Quenching the Reaction:
- Add a quenching reagent, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to consume any unreacted this compound.
- Incubate for an additional 30 minutes at room temperature.
4. Purification:
- Purify the this compound-protein conjugate from unreacted this compound and quenching reagent using a scalable method such as tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
5. Characterization:
- Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
- Assess the purity and aggregation level of the conjugate using SEC-HPLC.
- Confirm the biological activity of the conjugated protein with a relevant functional assay.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Impact of key parameters on conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrophobicity of PB089-ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing the hydrophobicity of antibody-drug conjugates (ADCs) utilizing the PB089 drug-linker. Increased hydrophobicity in ADCs can lead to significant challenges, including aggregation, accelerated plasma clearance, and reduced therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing aggregation and poor in vivo efficacy with our this compound-ADC, despite potent in vitro cytotoxicity. What is the likely cause?
A1: A common cause for such observations is the increased hydrophobicity of the ADC, particularly at higher drug-to-antibody ratios (DAR). The this compound drug-linker contains the potent topoisomerase I inhibitor Exatecan, which is inherently hydrophobic.[1][2][3][4] Conjugating multiple this compound molecules to an antibody can create hydrophobic patches on the ADC's surface, leading to self-association and aggregation.[3][5] This aggregation can, in turn, lead to faster clearance from circulation and diminished in vivo antitumor activity.[3][5]
Q2: What are the primary strategies to mitigate the hydrophobicity of this compound-ADCs?
A2: The primary strategies to reduce the hydrophobicity of this compound-ADCs and improve their physicochemical properties include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR generally results in a less hydrophobic ADC. While a higher DAR can increase in vitro potency, it may negatively impact in vivo performance due to increased clearance.[3][6] Finding the optimal DAR is a critical step in developing a successful ADC.
-
Modifying the Linker: The this compound linker already contains a hydrophilic PEG unit to help offset the hydrophobicity of Exatecan.[5][7][8][9] Further improvements can be explored by synthesizing custom linkers with longer PEG chains or other hydrophilic moieties like polysarcosine.[3][10][11]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence the overall hydrophobicity of the ADC. Conjugating this compound to specific, engineered sites on the antibody can shield the hydrophobic payload and reduce the propensity for aggregation.
Q3: How can we assess the hydrophobicity of our this compound-ADC?
A3: Hydrophobic Interaction Chromatography (HIC) is the standard method for assessing the relative hydrophobicity of ADCs.[12][13][14][15] In HIC, a more hydrophobic ADC will have a longer retention time on the column. By comparing the HIC profile of the this compound-ADC to the unconjugated antibody, you can quantify the increase in hydrophobicity.
Q4: What level of aggregation is considered acceptable for a this compound-ADC preparation?
A4: Ideally, the percentage of high molecular weight species (aggregates) should be as low as possible, typically below 5% for a therapeutic candidate. Size Exclusion Chromatography (SEC) is the primary method for quantifying ADC aggregation.[16][17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High HIC Retention Time | High overall hydrophobicity of the ADC. | 1. Reduce DAR: Synthesize ADCs with a lower average DAR. 2. Modify Linker: If possible, use a more hydrophilic version of the this compound linker (e.g., with a longer PEG chain). | Reduced HIC retention time, indicating lower hydrophobicity. |
| Significant Aggregation (>5% by SEC) | Hydrophobic interactions between ADC molecules. | 1. Optimize Conjugation Conditions: Ensure efficient removal of unreacted drug-linker. 2. Screen Formulations: Test different buffer conditions (pH, excipients) to improve ADC solubility and stability. 3. Implement Hydrophilic Linkers: Utilize linkers with enhanced hydrophilic properties.[1][3][10][11][19] | Decrease in the percentage of high molecular weight species observed by SEC. |
| Poor Pharmacokinetic Profile (Rapid Clearance) | Increased hydrophobicity leading to non-specific uptake and clearance. | 1. Decrease Hydrophobicity: Employ strategies mentioned above (lower DAR, hydrophilic linkers). 2. Confirm Monomeric State: Ensure that the ADC preparation is predominantly monomeric before in vivo studies. | Improved plasma exposure and a pharmacokinetic profile more similar to the unconjugated antibody.[3][5][7] |
| Inconsistent Batch-to-Batch Performance | Heterogeneity in DAR and/or aggregation. | 1. Refine Conjugation Protocol: Ensure robust and reproducible conjugation chemistry. 2. Implement Site-Specific Conjugation: This will produce a more homogeneous ADC with a defined DAR. 3. Strict Quality Control: Use HIC and SEC to ensure batch consistency. | More consistent physicochemical properties and predictable in vivo performance across different batches. |
Data Presentation
Table 1: Impact of Hydrophilic Linkers on Exatecan-ADC Properties
| Linker-Payload | Average DAR | % High Molecular Weight Species (HMW) | In Vitro Potency (IC50 in SK-BR-3 cells, nM) |
| VC-PAB-Exatecan (Standard Hydrophobic Linker) | 1.8 | 19.8% | 0.93 |
| VC-PAB-Exatecan with PEG2 | 4.1 | 10.1% | 0.48 |
| VC-PAB-Exatecan with PEG12 | 7.5 | 3.2% | 0.25 |
| VC-PAB-Exatecan with PEG24 | 7.9 | <1% | 0.23 |
This table presents representative data adapted from studies on Exatecan-based ADCs with varying linker hydrophilicity. The trend demonstrates that increasing the length of the hydrophilic PEG linker allows for a higher DAR while significantly reducing aggregation and maintaining or improving in vitro potency.[5]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Engineered Antibody
This protocol outlines a general method for the site-specific conjugation of a maleimide-containing drug-linker like this compound to an antibody with engineered cysteine residues.
1. Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound (Exatecan-linker-maleimide) dissolved in DMSO
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine (NAC)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column
2. Procedure:
-
Antibody Reduction:
-
Dilute the mAb to 5-10 mg/mL in a degassed reaction buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteines.
-
-
Conjugation Reaction:
-
Add a 1.5 to 2.0 molar excess of the this compound solution (per engineered cysteine) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of NAC (relative to the initial amount of this compound) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted this compound, NAC, and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for this compound-ADC Analysis
1. Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
This compound-ADC and unconjugated antibody samples (at 1 mg/mL in PBS)
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the antibody or ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
A longer retention time for the ADC compared to the unconjugated antibody indicates increased hydrophobicity.
Protocol 3: Size Exclusion Chromatography (SEC) for this compound-ADC Aggregation Analysis
1. Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system
-
Mobile Phase: Aqueous buffer (e.g., 150 mM sodium phosphate, pH 7.0)
-
This compound-ADC sample
2. Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run an isocratic elution.
-
Monitor the elution profile at 280 nm.
-
Quantify the area of the high molecular weight species (aggregates) peak relative to the monomer peak to determine the percentage of aggregation.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound-ADCs.
Caption: Troubleshooting logic for addressing high hydrophobicity in this compound-ADCs.
Caption: General mechanism of action for a this compound-ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with PB089
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent in vitro results with the selective kinase inhibitor, PB089. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. In the targeted signaling pathway, Kinase-X phosphorylates Protein-Y, leading to the activation of downstream transcription factors that promote cell proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of Protein-Y, thereby inhibiting the signaling cascade and subsequent cellular proliferation.
Q2: What are the most common causes of variability in cell-based assays with this compound?
Inconsistent results in cell-based assays using this compound can arise from several factors. These can be broadly categorized as issues related to the compound itself, the cell culture, or the assay protocol. Common technical and biological sources of variability include inconsistent cell seeding density, the "edge effect" in microplates, inaccurate serial dilutions of this compound, and variations in cell line passage number.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C.[2][3] Before use, thaw an aliquot at room temperature and vortex briefly to ensure the compound is fully dissolved.[2]
Q4: My this compound precipitates when added to the cell culture medium. How can I prevent this?
Precipitation of this compound in aqueous solutions is a common issue due to its low aqueous solubility.[2] To avoid this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.[2] This can be achieved by preparing serial dilutions of the high-concentration DMSO stock in the culture medium, with thorough mixing at each step.[2]
Q5: I am not observing the expected inhibitory effect of this compound in my in vitro kinase assay. What could be the problem?
Several factors can lead to a lack of inhibition in an in vitro kinase assay. One common reason is the use of an ATP concentration that is too high, which can outcompete the ATP-competitive inhibitor this compound.[2] It is also crucial to ensure the kinase enzyme is active, as improper storage or handling can lead to a loss of activity.[2] Finally, the composition of the kinase assay buffer is critical for optimal enzyme function.[2]
Troubleshooting Guides
In Vitro Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal or No Inhibition | Inactive Kinase-X enzyme. | Ensure the enzyme is stored at -80°C and handled on ice. Confirm enzyme activity with a known substrate.[2] |
| ATP concentration is too high. | Determine the Km of ATP for your Kinase-X preparation and use an ATP concentration at or below this value to maximize inhibitor potency.[2] | |
| Incorrect buffer composition. | Use a validated kinase assay buffer for Kinase-X, typically containing Tris-HCl, MgCl₂, and DTT.[2] | |
| High Variability Between Replicates | Inaccurate pipetting of this compound at low concentrations. | Use calibrated pipettes and perform serial dilutions to ensure accurate final concentrations. Prepare a master mix of reagents where possible.[2] |
| Inconsistent Results Between Experiments | Variations in experimental conditions. | Standardize the protocol, including incubation times and temperatures. |
Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1] |
| "Edge effects" in microplates. | Fill the peripheral wells with sterile media or PBS to minimize evaporation and maintain humidity.[1] | |
| Low or No Signal | Inactive reagents (e.g., antibodies, enzymes). | Ensure reagents are stored correctly and have not expired. Test the activity of critical reagents.[1] |
| Insufficient incubation time. | Optimize the incubation time to ensure the reaction has reached completion. | |
| High Background Signal | Insufficient washing or blocking. | Increase the number of wash steps or optimize the blocking buffer concentration and incubation time.[1] |
| Reagents at too high a concentration. | Titrate reagents like antibodies to determine the optimal concentration for a good signal-to-noise ratio.[1] | |
| Poor Reproducibility Between Experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments.[4][5] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: In Vitro Kinase-X Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase-X.
Materials:
-
Recombinant Kinase-X enzyme
-
Kinase-X substrate (e.g., a specific peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT)[2]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the Kinase-X enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Kinase-X substrate and ATP.
-
Incubate the reaction for the optimized duration at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line that overexpresses Kinase-X.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical troubleshooting workflow.
References
Best practices for storing and handling PB089
Disclaimer: The identifier "PB089" is not consistently associated with a specific chemical entity in publicly available scientific literature. It appears as a product code for various industrial products. The following best practices are based on general laboratory guidelines for handling potentially hazardous research compounds. Researchers should always consult the specific Safety Data Sheet (SDS) and technical documentation provided by the manufacturer for the exact compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For many research compounds, the recommended storage is in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Specific temperature requirements (e.g., -20°C or -80°C) are compound-dependent and should be strictly followed as per the manufacturer's instructions. Improper storage can lead to degradation and loss of activity.
Q2: What are the general safety precautions for handling this compound?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the area where the compound is handled.[1]
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of a compound is critical for preparing stock solutions. Refer to the manufacturer's technical data sheet for information on suitable solvents (e.g., DMSO, ethanol, water). It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution. Ensure the solvent is of high purity to avoid introducing contaminants.
Q4: What should I do in case of a spill?
A4: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2] Ventilate the area and ensure all sources of ignition are removed.[1][2] For larger spills, evacuate the area and follow the emergency procedures established by your institution.[1] Do not allow the spill to enter drains or waterways.[1]
Q5: How should this compound waste be disposed of?
A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure, humidity) against the manufacturer's recommendations. Use a fresh aliquot of the compound for subsequent experiments. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of the stock solution using a reliable method (e.g., spectrophotometry, if applicable). Prepare a fresh stock solution if necessary. | |
| Contamination of the stock solution. | Filter-sterilize the stock solution if appropriate for the compound and solvent. Prepare a new stock solution using sterile techniques and high-purity solvents. | |
| Compound precipitation in media | Low solubility of the compound in the experimental buffer or media. | Decrease the final concentration of the compound. Consider using a different solvent for the stock solution that is more compatible with the experimental media. A solubility test in the final media is recommended. |
| No observable effect in the experiment | Inactive compound. | Confirm the identity and purity of the compound through analytical methods if possible. Obtain a new batch of the compound from a reputable supplier. |
| Experimental conditions are not optimal. | Review the experimental protocol, including incubation times, cell density, and concentrations of other reagents. |
Experimental Workflow & Logic
General Workflow for In Vitro Compound Testing
Caption: A generalized workflow for testing a research compound in an in vitro cell-based assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
A Comparative Guide to ADC Linkers: Benchmarking PB089
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). The linker, a chemical bridge between the antibody and the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and safety profile. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release the payload within the target tumor cells. This guide provides an objective comparison of the PB089 drug-linker conjugate with other prominent ADC linker technologies, supported by experimental data.
Introduction to ADC Linker Technologies
ADC linkers are broadly categorized as either cleavable or non-cleavable, with the choice between them having significant implications for the ADC's mechanism of action and therapeutic window.[1][2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or a reducing environment.[3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[1][4]
-
Non-cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[1] This results in the payload being released with the linker and a residual amino acid attached. Generally, non-cleavable linkers offer higher plasma stability and a wider therapeutic window due to reduced off-target toxicity.[5]
The this compound Drug-Linker Conjugate
This compound is a drug-linker conjugate that features a cleavable linker and a polyethylene (B3416737) glycol (PEG) unit attached to the potent topoisomerase I inhibitor, Exatecan.[6][7] While the precise chemical structure of the cleavable moiety in this compound is proprietary, its design aligns with modern approaches for developing ADCs with highly potent payloads. The incorporation of a PEG unit is intended to enhance hydrophilicity, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[8] The payload, Exatecan, is a highly potent cytotoxic agent, and its effective delivery requires a linker that is both stable in circulation and efficiently cleaved at the tumor site.[9][10]
Comparative Analysis of ADC Linkers
This section provides a detailed comparison of this compound with established ADC linker technologies.
Non-Cleavable Linker: SMCC
The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example of a non-cleavable linker that forms a stable thioether bond.[1] The release of the payload from an SMCC-linked ADC depends on the complete proteolytic degradation of the antibody in the lysosome.[1]
Key Characteristics:
-
High Plasma Stability: SMCC-based ADCs, such as ado-trastuzumab emtansine (Kadcyla®), exhibit high stability in circulation, which minimizes the premature release of the payload and reduces off-target toxicity.[11][12]
-
No Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable, resulting in a negligible bystander effect.[5][13]
-
Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization and lysosomal trafficking of the ADC-antigen complex.[14]
Cathepsin-Cleavable Peptide Linkers: Val-Cit-PABC and GGFG
Peptide linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[2]
-
Valine-Citrulline-PABC (Val-Cit-PABC): This is the most widely used protease-cleavable linker.[2] Following the cleavage of the dipeptide by cathepsin B, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer spontaneously decomposes to release the unmodified payload.[3] While stable in human plasma, Val-Cit linkers can be susceptible to cleavage by mouse carboxylesterase 1C, which can complicate preclinical evaluation in murine models.[15]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is also cleaved by lysosomal proteases and is used in the successful ADC, Enhertu® (trastuzumab deruxtecan), which carries an Exatecan derivative.[9][16] The GGFG linker is designed for efficient payload release within the tumor cell.[]
Key Characteristics of Peptide Linkers:
-
Efficient Payload Release: These linkers are designed for efficient cleavage by specific proteases that are abundant in the lysosomal compartment of tumor cells.[18]
-
Potent Bystander Effect: The release of the unmodified, often membrane-permeable payload, can lead to a significant bystander killing of adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[19]
-
Variable Plasma Stability: While generally stable in human plasma, some peptide linkers can exhibit instability in certain preclinical species.[15]
Acid-Labile Hydrazone Linkers
Hydrazone linkers are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2] This was one of the first linker technologies to be clinically validated.[2]
Key Characteristics:
-
pH-Dependent Cleavage: The release of the payload is triggered by the lower pH found in intracellular compartments.[20]
-
Potential for Instability: Hydrazone linkers can be susceptible to hydrolysis at physiological pH, leading to premature payload release and potential off-target toxicity.[20] This has led to them being less commonly used in newer generations of ADCs.
Glutathione-Sensitive Disulfide Linkers
These linkers utilize the significant difference in the concentration of reducing agents, particularly glutathione, between the extracellular environment and the intracellular cytosol.[1]
Key Characteristics:
-
Redox-Potential Dependent Cleavage: The disulfide bond is cleaved in the highly reducing environment of the cytosol, releasing the payload.[2]
-
Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for a balance between plasma stability and efficient intracellular release.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can be influenced by the specific antibody, payload, and experimental setup.
Table 1: Comparative Performance of ADC Linkers
| Feature | This compound (Inferred) | SMCC (Non-cleavable) | Val-Cit-PABC (Cleavable) | GGFG (Cleavable) | Hydrazone (Cleavable) | Disulfide (Cleavable) |
| Release Mechanism | Likely enzymatic (e.g., protease-mediated) | Antibody degradation in lysosome | Protease (e.g., Cathepsin B) cleavage | Protease (e.g., Cathepsin B) cleavage | Acidic pH | Reduction (e.g., by glutathione) |
| Plasma Stability | Designed for high stability | Generally very high[11] | High in human plasma, lower in mouse plasma[15] | High in human plasma | Variable, can be unstable[20] | Can be tuned with steric hindrance |
| Bystander Effect | Expected to be high | Low to negligible[13] | High[19] | High | High | High |
| Payload Form | Unmodified Exatecan | Payload + Linker + Amino Acid | Unmodified payload | Unmodified payload | Unmodified payload | Payload with a thiol modification |
| Approved ADCs | N/A | Kadcyla®[1] | Adcetris®, Padcev®[15] | Enhertu®[9] | Mylotarg®[2] | N/A |
Visualization of Signaling Pathways and Workflows
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for Antibody-Drug Conjugates.
Experimental Workflow: In Vitro Plasma Stability Assay
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ADC 药物连接物偶联物 | CAS 2892336-54-6 | 美国InvivoChem [invivochem.cn]
- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Target Specificity for Exatecan-Based Antibody-Drug Conjugates: A Comparative Guide
A Note on PB089-ADC: Publicly available scientific literature and drug development pipelines do not contain information on a specific antibody-drug conjugate (ADC) designated as "this compound-ADC". The term "this compound" corresponds to a commercially available drug-linker conjugate containing a cleavable linker, a polyethylene (B3416737) glycol (PEG) unit, and the topoisomerase I inhibitor exatecan. This component is intended for conjugation to an antibody to create an ADC.
Given the absence of a defined target for a "this compound-ADC", this guide will provide a comprehensive comparison of a well-characterized ADC that shares the core attributes of a this compound-based conjugate: a humanized monoclonal antibody, a cleavable linker, and a potent exatecan-derivative payload. For this purpose, we will focus on a HER2-targeting ADC with an exatecan-based payload , using Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu®) as a primary example due to the wealth of available data.
This guide will compare its target specificity and performance with another prominent HER2-targeting ADC, Trastuzumab emtansine (T-DM1, Kadcyla®), which utilizes a different payload class. This comparison will provide researchers, scientists, and drug development professionals with a clear framework for evaluating the target specificity of novel ADCs.
Overview of Compared HER2-Targeting ADCs
The specificity of an ADC is primarily determined by the targeted antigen. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated target for cancer therapy, overexpressed in a significant portion of breast, gastric, and other solid tumors.[1] The ideal HER2-targeting ADC should bind with high affinity to HER2-expressing cancer cells, internalize efficiently, and exert potent cytotoxicity, while having minimal effect on cells with low or no HER2 expression.
Table 1: Comparison of Key Components of Selected HER2-Targeting ADCs
| Component | Representative Exatecan-Based ADC (T-DXd) | Alternative ADC (T-DM1) |
| Target Antigen | HER2 (Human Epidermal Growth Factor Receptor 2) | HER2 (Human Epidermal Growth Factor Receptor 2) |
| Antibody | Trastuzumab (Humanized IgG1) | Trastuzumab (Humanized IgG1) |
| Payload | Deruxtecan (DXd) - Topoisomerase I inhibitor | Emtansine (DM1) - Microtubule inhibitor |
| Linker | Maleimide-GGFG (cleavable by lysosomal enzymes) | SMCC (non-cleavable thioether) |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 |
Mechanism of Action and Target Specificity
The target specificity of these ADCs is initiated by the high-affinity binding of the Trastuzumab antibody to the HER2 receptor on the tumor cell surface. Following binding, the ADC-HER2 complex is internalized through endocytosis.[2][3]
Inside the cell, the pathways for payload release differ, which can impact both potency and bystander effect:
-
Trastuzumab deruxtecan (T-DXd): The cleavable linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal enzymes like cathepsins within the cancer cell.[2] This releases the membrane-permeable DXd payload, which can then diffuse into the nucleus to inhibit topoisomerase I, causing DNA damage and cell death.[2][4] The permeability of the payload allows it to also kill neighboring tumor cells that may not express HER2, a phenomenon known as the bystander effect .
-
Trastuzumab emtansine (T-DM1): The non-cleavable linker requires the full degradation of the antibody in the lysosome to release the DM1-linker-amino acid metabolites.[3][5] These metabolites are less membrane-permeable, largely confining the cytotoxic effect to the target cell and resulting in a less pronounced bystander effect.[3]
Figure 1. Mechanism of action for a HER2-targeting exatecan-based ADC.
Comparative Performance Data
The target specificity of an ADC is validated through a series of in vitro and in vivo experiments that demonstrate potent and selective killing of antigen-positive cells.
In Vitro Cytotoxicity
The most direct measure of target-specific cell killing is to compare the half-maximal inhibitory concentration (IC50) of the ADC in cell lines with varying levels of HER2 expression. An ideal ADC will have a very low IC50 in HER2-positive cells and a significantly higher IC50 in HER2-negative cells.
Table 2: In Vitro Cytotoxicity of HER2-Targeting ADCs in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | Representative Exatecan-Based ADC (IC50, nM) | Alternative ADC (T-DM1) (IC50, nM) |
| SK-BR-3 | High (+++) | ~0.41[6] | ~1-5 |
| BT-474 | High (+++) | ~0.5 - 1.5[7] | ~2-10 |
| NCI-N87 (Gastric) | High (+++) | ~1.0 - 2.0[7] | ~5-15 |
| MCF-7 | Low/Negative (-) | >30[6] | >100 |
| MDA-MB-468 | Negative (-) | >30[6] | >100 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data indicates that exatecan-based ADCs show potent cytotoxicity against HER2-positive cells at sub-nanomolar to low nanomolar concentrations, comparable to or exceeding the potency of T-DM1, while demonstrating minimal toxicity in HER2-negative cells.
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Table 3: In Vivo Anti-Tumor Activity in HER2-Positive Xenograft Models
| Xenograft Model | ADC Treatment | Dose (mg/kg) | Outcome |
| NCI-N87 (Gastric) | Trastuzumab-Exatecan ADC | 1 | Strong anti-tumor activity, outperforming T-DXd in one study.[7] |
| BT-474 (Breast) | Trastuzumab-Exatecan ADC | 10 | Significant tumor regression.[8] |
| HER2-low models | Trastuzumab deruxtecan (T-DXd) | 5.4 | Tumor regression, demonstrating efficacy in tumors with lower HER2 expression. |
| NCI-N87 (Gastric) | Trastuzumab emtansine (T-DM1) | 15 | Tumor growth inhibition. |
Note: In vivo studies consistently demonstrate that exatecan-based ADCs lead to potent and durable tumor regression in HER2-positive models.[8][9] The bystander effect is thought to contribute to their efficacy in tumors with heterogeneous or low HER2 expression.[7]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of ADC target specificity.
Protocol: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50), providing a measure of its potency.[10][11][12][13]
-
Cell Seeding:
-
Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-binding control ADC, and free payload in culture medium.
-
Remove the medium from the cell plates and add 100 µL of the ADC dilutions or controls to the respective wells. Include untreated wells as a 100% viability control.
-
-
Incubation:
-
Incubate the plates for 96 to 120 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTT Reagent):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol: Target Binding by Flow Cytometry
This protocol assesses the ability of the ADC to bind to its target on the cell surface.
-
Cell Preparation:
-
Harvest HER2-positive and HER2-negative cells and wash them with FACS buffer (PBS + 2% FBS).
-
Resuspend cells to a concentration of 1-2 x 10^6 cells/mL.
-
-
Antibody Incubation:
-
Add 100 µL of cell suspension to each well of a 96-well V-bottom plate.
-
Add serial dilutions of the ADC or unconjugated antibody to the cells.
-
Incubate on ice for 1 hour.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of a fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 488) diluted in FACS buffer.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer, and if needed, add a viability dye like DAPI or Propidium Iodide.
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the live cell population.
-
-
Data Analysis:
-
Plot the MFI against the antibody concentration to determine the binding affinity (EC50).
-
Protocol: In Vivo Xenograft Tumor Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a living organism.[14][15][16]
-
Cell Implantation:
-
Harvest HER2-positive tumor cells (e.g., NCI-N87) and resuspend them in a sterile, serum-free medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[14]
-
-
Tumor Growth and Treatment:
-
Monitor the animals regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, control antibody, or vehicle control via intravenous (i.v.) injection at the specified doses and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint is typically reached when tumors in the control group exceed a certain size (e.g., 2000 mm³) or when pre-defined toxicity endpoints are met.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of different treatments.
-
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for validating the target specificity of a novel ADC.
Figure 2. Experimental workflow for ADC target specificity validation.
References
- 1. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Cutting Edge of Cancer Therapy: A Comparative Analysis of PB089-Exatecan and Other Topoisomerase Inhibitors
For Immediate Release
In the rapidly evolving landscape of oncology, the quest for more potent and targeted cancer therapies is paramount. This guide offers a comprehensive comparison of PB089-Exatecan, a novel antibody-drug conjugate (ADC) payload, against other established topoisomerase inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of their efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to Topoisomerase Inhibitors and this compound-Exatecan
Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the function of enzymes essential for DNA replication and repair. These drugs are broadly classified into two categories based on their target: Topoisomerase I and Topoisomerase II inhibitors.
Exatecan (B1662903) (DX-8951f) , a semi-synthetic and water-soluble derivative of camptothecin (B557342), has emerged as a highly potent Topoisomerase I inhibitor.[1][2][3] Its mechanism of action involves stabilizing the covalent complex between Topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[2][4] This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[2][4] Notably, Exatecan does not require enzymatic activation to exert its cytotoxic effects.[5]
This compound-Exatecan represents a next-generation application of this potent payload. It is a drug-linker conjugate that incorporates Exatecan, a polyethylene (B3416737) glycol (PEG) unit, and a cleavable linker.[6] This design is intended for use in Antibody-Drug Conjugates (ADCs), a class of targeted therapies that deliver cytotoxic agents directly to cancer cells, thereby enhancing efficacy and minimizing off-target toxicity.[7][8]
This guide will compare the efficacy of Exatecan with other widely used topoisomerase inhibitors, including the Topoisomerase I inhibitors Irinotecan (and its active metabolite SN-38 ) and Topotecan , and the Topoisomerase II inhibitors Etoposide and Doxorubicin .
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data consistently demonstrates the superior potency of Exatecan compared to other camptothecin analogs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for Exatecan and other topoisomerase inhibitors across various cancer cell lines.
| Cell Line | Cancer Type | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) |
| MOLT-4 | Acute Leukemia | 0.53 | 4.4 | 12.1 |
| CCRF-CEM | Acute Leukemia | 0.31 | 2.1 | 5.9 |
| DU145 | Prostate Cancer | 0.28 | 3.3 | 11.2 |
| DMS114 | Small Cell Lung Cancer | 0.38 | 2.2 | 8.5 |
Data compiled from multiple sources.[9][10]
Topoisomerase I Inhibition
Exatecan has been shown to be a more potent inhibitor of the Topoisomerase I enzyme itself.
| Compound | Topoisomerase I Inhibition (IC50) |
| Exatecan mesylate | 0.975 µg/ml |
Data from in vitro assays measuring the relaxation of supercoiled DNA.[11]
In Vivo Antitumor Activity
Studies using human tumor xenografts in immunodeficient mice have demonstrated the superior in vivo efficacy of Exatecan.
| Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| Human Gastric Adenocarcinoma SC-6 | Exatecan Mesylate | > CPT-11 or SK&F 10486-A |
| Various Human Cancer Xenografts (16 lines) | Exatecan | ≥58% in 15 of 16 lines; ≥80% in 14 of 16 lines |
| Various Human Cancer Xenografts (16 lines) | Irinotecan (CPT-11) | ≥58% in 11 of 16 lines; ≥80% in 8 of 16 lines |
Data from studies where drugs were administered intravenously.[11][12]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the mechanism of action of Topoisomerase I inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action of Exatecan and other Topoisomerase I inhibitors.
Caption: General experimental workflow for evaluating the efficacy of topoisomerase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[13]
-
Drug Treatment: Cells are treated with a range of concentrations of the topoisomerase inhibitor for a specified period (e.g., 72 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours.[14]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Topoisomerase I.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with recombinant human Topoisomerase I in a reaction buffer.[15]
-
Drug Incubation: The test compound (e.g., Exatecan) is added to the reaction mixture at various concentrations.[16]
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for DNA relaxation by the enzyme.[16]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS).[4]
-
Electrophoresis: The DNA is separated by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Analysis: The gel is stained with a DNA-binding dye and visualized. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[18]
-
Drug Administration: The mice are treated with the topoisomerase inhibitor, typically via intravenous injection, according to a predetermined dosing schedule.[11]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[18]
-
Data Analysis: The change in tumor volume over time is calculated and compared between treated and control groups to determine the percentage of tumor growth inhibition.[18]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive New Data from ADCs Based on Synaffix Proprietary Exatecan Linker-Payload – Synaffix [synaffix.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | ADC 药物连接物偶联物 | CAS 2892336-54-6 | 美国InvivoChem [invivochem.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Head-to-Head Comparison: PB089 and Similar Drug-Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the PB089 drug-linker and similar technologies used in the development of antibody-drug conjugates (ADCs). By examining key performance indicators, experimental methodologies, and underlying mechanisms, this document aims to inform the rational design and selection of drug-linker systems for next-generation targeted cancer therapies.
Introduction to this compound and the Landscape of Exatecan-Based ADCs
This compound is a drug-linker system composed of a polyethylene (B3416737) glycol (PEG) unit, a cleavable linker, and the potent topoisomerase I inhibitor, Exatecan.[1] Topoisomerase I inhibitors are a clinically validated class of cytotoxic payloads for ADCs, with agents like Exatecan and its derivatives (e.g., Deruxtecan, DXd) demonstrating significant promise in oncology.[2] The targeted delivery of these potent payloads via ADCs aims to maximize their efficacy while minimizing systemic toxicity.
The linker component is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, the mechanism of payload release, and overall efficacy and safety. This compound's design, incorporating a hydrophilic PEG spacer and a cleavable linker, reflects a modern approach to ADC development aimed at improving physicochemical properties and enabling a high drug-to-antibody ratio (DAR) without inducing aggregation.[3][4]
This guide will focus on comparing ADCs featuring Exatecan-based payloads with cleavable linkers, including those with and without PEGylation, against other topoisomerase I inhibitor ADCs.
Comparative Performance Data
While direct head-to-head preclinical studies for this compound are not extensively published, we can draw meaningful comparisons from studies evaluating ADCs with highly similar linker-payload technologies. The following tables summarize quantitative data from preclinical studies to provide a comparative overview.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary measure of its potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Anti-HER2-Exatecan | Polysarcosine-based hydrophilic, cleavable | SK-BR-3 (HER2+) | ~0.05 | [5] |
| Anti-HER2-Exatecan | Polysarcosine-based hydrophilic, cleavable | NCI-N87 (HER2+) | ~0.17 | [5] |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG peptide, cleavable | SK-BR-3 (HER2+) | 0.05 | [5] |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG peptide, cleavable | NCI-N87 (HER2+) | 0.17 | [5] |
| Anti-HER2-Exatecan | Exo-linker, cleavable | KPL-4 (HER2+) | 0.9 | [6] |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG peptide, cleavable | KPL-4 (HER2+) | 4.0 | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
In Vivo Efficacy: Xenograft Models
In vivo studies using animal models are critical for evaluating the overall efficacy and safety of an ADC. Key metrics include tumor growth inhibition (TGI) and overall survival.
| ADC | Tumor Model | Dosing (mg/kg) | Outcome | Reference |
| Trastuzumab-Exatecan-PSAR10 | NCI-N87 Xenograft | 1 | Outperformed Trastuzumab-Deruxtecan (T-DXd) | [7] |
| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 Xenograft | 1 | Effective tumor growth inhibition | [7] |
| Exo-linker ADC (Exatecan) | NCI-N87 Xenograft | Not specified | Similar tumor inhibition to T-DXd | [6] |
| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 Xenograft | Not specified | Significant tumor growth inhibition | [6] |
Plasma Stability
The stability of an ADC in circulation is crucial for its therapeutic window. Premature release of the cytotoxic payload can lead to off-target toxicity. The stability is often assessed by measuring the change in the average drug-to-antibody ratio (DAR) over time in plasma.
| ADC Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [5] |
| ADC-PEG8 | 24 | 12% | [5] |
| Exo-linker (Exatecan) | 168 (7 days) | Superior DAR retention vs. T-DXd | [6] |
| T-DXd Linker | 168 (7 days) | Less stable than Exo-linker | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of ADC development and evaluation.
Caption: General mechanism of action for an Exatecan-based ADC with a cleavable linker.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[8][9][10]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Test ADCs
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C. A buffer control (ADC in PBS) should be run in parallel.[5][11]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours) and immediately freeze them to stop the reaction.[11]
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity beads.[5][11]
-
Sample Preparation for LC-MS: Elute the captured ADC. The sample can be analyzed intact or after reduction to separate heavy and light chains.
-
LC-MS Analysis: Analyze the samples to determine the relative abundance of different DAR species.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.[5][11]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.[12][13]
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[12]
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC (and controls) via an appropriate route (typically intravenously).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Analyze for statistically significant differences in tumor growth inhibition between treatment groups.[13][14]
Conclusion
The this compound drug-linker, with its PEGylated, cleavable linker and potent Exatecan payload, represents a sophisticated approach to ADC design. Comparative analysis of similar Exatecan-based ADCs suggests that this technology holds significant promise. The inclusion of hydrophilic linkers, such as PEG, can enhance the physicochemical properties of ADCs, allowing for higher drug loading and improved plasma stability, which may translate to a wider therapeutic window.[3][4]
Preclinical data indicates that Exatecan-based ADCs can exhibit potent in vitro cytotoxicity and significant in vivo anti-tumor activity, often comparable or even superior to other topoisomerase I inhibitor ADCs.[5][6][7] The choice of a cleavable linker enables the potent "bystander effect," which is particularly advantageous for treating heterogeneous tumors.
The continued development and rigorous preclinical evaluation of ADCs utilizing advanced drug-linker technologies like this compound are crucial for advancing the field of targeted cancer therapy. The experimental protocols detailed in this guide provide a framework for the comprehensive assessment of these next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Preclinical Cross-Reactivity Assessment of Monoclonal Antibodies for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the selection of a highly specific monoclonal antibody (mAb) is a critical foundation for the development of a safe and effective Antibody-Drug Conjugate (ADC). Off-target binding of an ADC can lead to unintended toxicities, reducing the therapeutic window and potentially causing adverse events in patients. This guide provides a comparative overview of essential cross-reactivity studies for candidate mAbs before their conjugation with cytotoxic payloads, such as the PB089 linker-payload system.
The specificity of the mAb component of an ADC is paramount to its function of delivering a cytotoxic payload directly to tumor cells while sparing healthy tissues.[1][2][3] Inadequate specificity can lead to "on-target, off-tumor" toxicity, where the ADC binds to the target antigen on healthy tissues, or "off-target, off-tumor" toxicity, where the ADC binds to unrelated proteins.[4][5][6] Therefore, a rigorous preclinical assessment of antibody cross-reactivity is an indispensable step in de-risking ADC candidates.[1][2]
Comparative Analysis of Preclinical Cross-Reactivity Assessment Methods
A multi-tiered approach, combining in silico, in vitro, and ex vivo methods, is recommended to build a comprehensive specificity profile of a candidate mAb. The following table summarizes the key methodologies, their applications, and the types of data they generate.
| Methodology | Purpose | Data Output | Throughput | Relative Cost |
| In Silico Analysis (Sequence Homology) | Preliminary screen to identify potential cross-reactivity based on amino acid sequence similarity of the target antigen with other known proteins.[7][8] | Percentage of sequence homology with off-target proteins. | High | Low |
| In Vitro Binding Assays (ELISA, SPR) | Quantify binding affinity and kinetics to the target antigen and a panel of closely related proteins or potential off-targets.[9] | Binding affinity (KD), association rate (ka), dissociation rate (kd). | Medium-High | Medium |
| Cell Microarray Technology | Screen for off-target binding against a large library of human membrane-associated proteins expressed on the surface of human cells.[2] | Identification of specific off-target protein binders. | High | High |
| Tissue Cross-Reactivity (TCR) Studies by IHC | Evaluate the binding of the mAb to a comprehensive panel of normal human tissues to identify on-target and off-target binding sites.[7][10] | Staining intensity and localization within different cell types and tissues. | Low | High |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible cross-reactivity data. Below are summaries of key experimental procedures.
In Silico Sequence Homology Analysis
-
Obtain Target Antigen Sequence: The full-length amino acid sequence of the target antigen is required.
-
Select Database: Utilize a comprehensive protein database such as the NCBI BLAST (Basic Local Alignment Search Tool).[8]
-
Perform BLASTp Analysis: Run a protein-protein BLAST (BLASTp) against the human proteome.
-
Analyze Results: Identify proteins with significant sequence homology, particularly in the regions corresponding to the putative epitope of the candidate mAb. A high degree of homology in these regions may indicate a higher risk of cross-reactivity.[8]
Cell Microarray Off-Target Screening
-
Library Preparation: A comprehensive library of expression vectors encoding a vast array of human plasma membrane and secreted proteins is utilized.
-
Cell Transfection and Microarray Printing: Human embryonic kidney (HEK293) cells are transiently transfected with individual expression vectors in a microarray format. This results in discrete spots of cells on a slide, each overexpressing a specific protein.
-
Candidate mAb Incubation: The purified candidate mAb, typically fluorescently labeled, is incubated with the cell microarray.
-
Washing and Detection: Unbound antibody is washed away, and the array is scanned to detect spots where the antibody has bound.
-
Hit Identification and Confirmation: The protein corresponding to any positive "hit" is identified. Confirmation of the interaction is typically performed using a secondary assay, such as flow cytometry on cells specifically expressing the identified off-target protein.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
As a critical component of Investigational New Drug (IND) enabling studies, TCR studies are performed to evaluate the binding of a therapeutic antibody to a panel of normal human tissues.[7][10]
-
Tissue Selection: A comprehensive panel of at least 32 normal human tissues is recommended, representing all major organ systems.
-
Antibody Titration: The optimal concentration of the candidate mAb is determined to ensure specific staining with minimal background.
-
Staining Procedure:
-
Cryosections of the human tissues are prepared.
-
The sections are incubated with the candidate mAb at the predetermined optimal concentration.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the candidate mAb.
-
A chromogenic substrate is applied, resulting in a colored precipitate at the site of antibody binding.
-
-
Microscopic Evaluation: A qualified pathologist examines the stained tissue sections to assess the intensity and localization of staining in various cell types.
-
Data Interpretation: The staining pattern is analyzed to identify any on-target binding in normal tissues and any unexpected off-target binding.
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, provide visual representations of key concepts in ADC cross-reactivity assessment.
Figure 1. Mechanisms of ADC-related toxicity, illustrating the distinction between desired on-target binding to tumor cells and undesirable binding to normal tissues.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. criver.com [criver.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Toxicity profile of antibody-drug conjugates in breast cancer: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Exatecan-Based ADC Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a focus on developing next-generation therapies that offer improved efficacy and safety profiles. Among the promising new payloads is exatecan (B1662903), a potent topoisomerase I inhibitor. This guide provides a comparative analysis of preclinical experimental results for ADCs utilizing exatecan-based drug-linkers, such as PB089, against other topoisomerase I inhibitor ADCs, supported by published experimental data.
I. Comparative Efficacy of Topoisomerase I Inhibitor Payloads
Exatecan-based ADCs are demonstrating significant promise in preclinical studies, exhibiting enhanced cytotoxicity and the ability to overcome drug resistance compared to ADCs with other topoisomerase I inhibitor payloads like SN-38 (the active metabolite of irinotecan, used in Trodelvy®) and DXd (the payload in Enhertu®).[1] The intrinsic high potency of exatecan is a key driver in the exploration of its use in ADCs.[1]
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads and ADCs
| Compound/ADC | Target/Cell Line | IC50 (nM) | Key Findings | Reference |
| Exatecan | Various Cancer Cell Lines | Sub-nanomolar range | Higher potency compared to SN-38 and DXd.[1] | BenchChem[1] |
| SN-38 | Various Cancer Cell Lines | Nanomolar range | Less potent than exatecan.[1] | BenchChem[1] |
| DXd | Various Cancer Cell Lines | Nanomolar range | Less potent than exatecan.[1] | BenchChem[1] |
| Tra-Exa-PSAR10 | SKBR-3 (HER2+) | ~0.05 | Comparable in vitro cytotoxicity to the FDA-approved ADC trastuzumab-deruxtecan (DS-8201a).[2] | MDPI[2] |
| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | ~0.17 | Comparable in vitro cytotoxicity to DS-8201a.[2] | MDPI[2] |
| DS-8201a (Enhertu) | SKBR-3 (HER2+) | 0.05 | Established benchmark for HER2+ cancer cells.[2] | MDPI[2] |
| DS-8201a (Enhertu) | NCI-N87 (HER2+) | 0.17 | Established benchmark for HER2+ cancer cells.[2] | MDPI[2] |
| A16.1-Exa | CNTN4-positive cancer cells | Potent and specific | Demonstrated potent and highly specific cytotoxicity.[3] | AACR Journals[3] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs
| ADC | Tumor Model | Dosage | Key Findings | Reference |
| Tra-Exa-PSAR10 | NCI-N87 xenograft | 1 mg/kg | Outperformed the FDA-approved ADC DS-8201a (Enhertu).[4] | ResearchGate[4] |
| A16.1-Exa | Fibrosarcoma xenograft (HT1080/CNTN4) | Not specified | Demonstrated a very promising anti-tumor effect.[3] | AACR Journals[3] |
| A16-MMAF | Pancreatic cancer PDX | 5 mg/kg | Showed strong anti-tumor activity, leading to tumor regression.[3] | AACR Journals[3] |
II. Mechanism of Action and Bystander Effect
The mechanism of action for an exatecan-based ADC follows the general paradigm for ADCs: binding to a target antigen on the tumor cell surface, internalization, and release of the cytotoxic payload. Topoisomerase I inhibitors like exatecan function by trapping the DNA-topoisomerase I complex, which leads to DNA strand breaks and subsequent cell death.[1]
A crucial feature of exatecan-based ADCs is their potent bystander effect, which is the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells.[2][3] This is particularly important in tumors with heterogeneous antigen expression.
References
Benchmarking Next-Generation Antibody-Drug Conjugates: A Comparative Analysis of Exatecan-Based Linker Technologies
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The intricate design of these biotherapeutics, particularly the linker connecting the monoclonal antibody to the cytotoxic payload, is critical to their success. This guide provides a comparative analysis of the performance of ADCs utilizing the topoisomerase I inhibitor Exatecan, focusing on cleavable linkers incorporating polyethylene (B3416737) glycol (PEG) units, such as the PB089 linker. Due to the limited public availability of specific performance data for the this compound linker, this guide will draw upon data from functionally similar, next-generation Exatecan-based ADC linker platforms and benchmark their performance against the established industry standard, Trastuzumab-deruxtecan (T-DXd, Enhertu®).
This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging technologies.
The Critical Role of Linker Technology in ADC Performance
The linker in an ADC is a key determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within the target tumor cells. An ideal linker prevents premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity, while ensuring its rapid and efficient liberation upon internalization into the cancer cell.[1][2]
This compound is a drug-linker that exemplifies a modern approach to ADC design, featuring a cleavable linker, a PEG unit, and the potent cytotoxic agent, Exatecan.[1][2] The cleavable nature of the linker is designed to exploit the tumor microenvironment for targeted drug release, while the PEG unit aims to enhance the hydrophilicity and improve the pharmacokinetic profile of the ADC.[3][4]
Comparative Performance of Exatecan-Based ADCs
The performance of ADCs is typically evaluated based on several key parameters: plasma stability, in vitro cytotoxicity, in vivo efficacy in xenograft models, and pharmacokinetic (PK) profiles. The following tables summarize comparative data for novel Exatecan-based ADC linker platforms against the industry benchmark, T-DXd.
Table 1: In Vitro Cytotoxicity
| ADC Platform | Cell Line | Target | IC50 (nM) |
| Novel Phosphonamidate-Exatecan ADC | NCI-N87 | HER2 | 0.08 |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 | HER2 | 0.25 |
| Novel "Exo-linker"-Exatecan ADC | KPL-4 | HER2 | ~0.9 (Exatecan payload) |
| Trastuzumab-deruxtecan (T-DXd) | KPL-4 | HER2 | ~4.0 (DXd payload) |
Note: Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Platform | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |
| Novel Phosphonamidate-Exatecan ADC | NCI-N87 | 3 mg/kg | Superior to T-DXd at same dose |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 | 3 mg/kg | Standard efficacy |
| Novel "Exo-linker"-Exatecan ADC | NCI-N87 | Not specified | Comparable to T-DXd |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 | Not specified | Standard efficacy |
Table 3: Pharmacokinetics and Stability
| ADC Platform | Parameter | Result |
| Novel Phosphonamidate-Exatecan ADC | Linker Stability (in vivo) | Drastically improved over T-DXd |
| Trastuzumab-deruxtecan (T-DXd) | Linker Stability (in vivo) | Standard stability |
| Novel "Exo-linker"-Exatecan ADC | DAR Retention (in rat plasma, 7 days) | Superior to T-DXd (~50% decrease for T-DXd) |
| Trastuzumab-deruxtecan (T-DXd) | DAR Retention (in rat plasma, 7 days) | Standard stability |
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for key experiments cited in the comparison of Exatecan-based ADCs.
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill cancer cells that express the target antigen.
-
Cell Culture: Cancer cell lines (e.g., NCI-N87, KPL-4) are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or a control antibody.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo) that quantifies the number of living cells.
-
Data Analysis: The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the ADC in a living organism.
-
Model System: Immunocompromised mice are implanted with human cancer cells (xenograft) that express the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Mice are treated with the ADC, a control ADC, or vehicle, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly over the course of the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic (PK) and Stability Analysis
These studies assess the distribution and stability of the ADC in the body over time.
-
Animal Model: The ADC is administered to animals, typically rats or mice.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
ADC Quantification: The concentration of the total antibody and the intact ADC in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).
-
DAR Analysis: The drug-to-antibody ratio (DAR) over time is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to assess linker stability.
-
Data Analysis: Key pharmacokinetic parameters, such as half-life and clearance, are calculated.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Exatecan and a typical experimental workflow for evaluating ADC performance.
References
- 1. US20240207429A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2023280227A2 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of PB089-ADCs: A Comparative Analysis
Currently, there is no publicly available information, including preclinical or clinical data, specifically detailing an antibody-drug conjugate (ADC) designated as "PB089-ADC". Extensive searches of scientific literature and drug development pipelines have not yielded any results for a product with this name.
Therefore, a direct comparative guide on the in vivo efficacy of this compound-ADCs against other alternatives cannot be provided at this time. The following sections, however, offer a general framework and representative data for evaluating the in vivo efficacy of antibody-drug conjugates, which would be applicable to a product like this compound-ADC should information become available.
General Principles of In Vivo Efficacy Evaluation for ADCs
The in vivo assessment of an ADC's efficacy is a critical step in its preclinical development.[1][2] This process typically involves using animal models, most commonly immunodeficient mice bearing human tumor xenografts, to evaluate the anti-tumor activity of the ADC.[2] Key parameters assessed include tumor growth inhibition (TGI) or tumor regression.[2] The choice of the animal model and the experimental design are crucial for obtaining meaningful and reproducible data.[1]
Hypothetical Comparative Efficacy Data
To illustrate how such a comparison would be presented, the following table provides a hypothetical summary of in vivo efficacy data for a fictional this compound-ADC compared to other well-established ADCs. It is crucial to note that this data is purely illustrative and not based on actual experimental results for this compound-ADC.
| ADC | Target | Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) |
| This compound-ADC | Hypothetical Target | Hypothetical Payload | Breast Cancer (MCF-7) | 3 mg/kg, single dose | 95 | 60 |
| Trastuzumab Deruxtecan | HER2 | Topoisomerase I inhibitor | Gastric Cancer (NCI-N87) | 5 mg/kg, single dose | 102 | 80 |
| Sacituzumab Govitecan | TROP-2 | Topoisomerase I inhibitor | Triple-Negative Breast Cancer (MDA-MB-231) | 10 mg/kg, days 1 and 8 | 88 | 40 |
| Enfortumab Vedotin | Nectin-4 | MMAE | Bladder Cancer (RT4) | 2 mg/kg, twice weekly for 2 weeks | 75 | 25 |
Experimental Protocols for In Vivo Efficacy Studies
A typical experimental protocol for assessing the in vivo efficacy of an ADC is outlined below. This protocol would be adapted based on the specific characteristics of the ADC, the tumor model, and the research question.
-
Cell Culture and Tumor Implantation:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously implanted into the flank of immunodeficient mice (e.g., female BALB/c nude mice).[2]
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.[2]
-
The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment:
-
Efficacy Assessment:
-
Statistical Analysis:
-
Statistical methods are used to compare the tumor growth between the different treatment groups to determine the significance of the observed efficacy.
-
Visualizing the Experimental Workflow and ADC Mechanism
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical in vivo xenograft study to compare ADC efficacy.
Generalized Signaling Pathway of ADC Action
References
Validating the Bystander Effect of PB089-ADCs: A Comparative Guide
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, a phenomenon where the cytotoxic payload released from a target antigen-positive (Ag+) cell kills adjacent antigen-negative (Ag-) cells.[1][2] This guide provides a comparative framework for validating the bystander effect of ADCs constructed with the PB089 drug-linker, which utilizes a cleavable linker attached to the topoisomerase I inhibitor, Exatecan.[3]
Given the direct public data on a specific "this compound-ADC" is limited, this guide will draw comparisons with well-characterized ADCs that share a similar mechanism of action. Trastuzumab deruxtecan (B607063) (T-DXd), which employs an Exatecan derivative (DXd), will serve as the primary positive comparator due to its known potent bystander effect.[3][4] Conversely, Trastuzumab emtansine (T-DM1) will be used as a negative comparator, as its non-cleavable linker and resulting charged payload metabolite lead to a negligible bystander effect.[2]
Mechanism of Bystander Killing
The bystander effect of an ADC is contingent on a sequence of events beginning with the binding of the ADC to its target antigen on a cancer cell. The process, which enables the killing of neighboring cells, is outlined below.
Comparative Analysis of ADC Properties
The capacity of an ADC to induce a bystander effect is fundamentally linked to the physicochemical properties of its linker and payload. A cleavable linker and a membrane-permeable (typically neutral and hydrophobic) payload are prerequisites for this activity.[5]
| Property | This compound-ADC (Predicted) | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Payload | Exatecan (Topoisomerase I Inhibitor) | DXd (Exatecan Derivative) | DM1 (Maytansinoid) |
| Linker Type | Cleavable | Enzyme-cleavable (tetrapeptide) | Non-cleavable (thioether) |
| Released Payload | Exatecan | DXd | Lys-SMCC-DM1 |
| Payload Permeability | High (Predicted) | High (LogD = 2.3)[6] | Low (Charged metabolite)[2] |
| Expected Bystander Effect | Potent | Potent[3][7] | Negligible[2][8] |
Table 1: Comparison of key properties influencing the bystander effect.
Quantitative Comparison of In Vitro Bystander Activity
The bystander effect is quantified in vitro by assessing the viability of antigen-negative (Ag-) cells when exposed to an ADC in the presence of antigen-positive (Ag+) cells. Co-culture experiments demonstrate this phenomenon directly.
| Assay Type | ADC | Target Cells (Ag+) | Bystander Cells (Ag-) | Observation |
| Co-culture | T-DXd (DS-8201a) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Significant killing of both HER2+ and HER2- cells observed.[7] |
| T-DM1 | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Killing of HER2+ cells only; HER2- cell viability was unaffected.[7][8] | |
| Conditioned Medium | T-DXd (DS-8201a) | SKBR3 (HER2+) | MCF7 (HER2-) | Medium from T-DXd-treated SKBR3 cells significantly reduced MCF7 viability.[8] |
| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Conditioned medium from T-DM1-treated cells did not impact MCF7 viability.[8] |
Table 2: Summary of experimental data from in vitro bystander effect assays.
Experimental Protocols
Accurate validation of the bystander effect relies on robust in vitro assays. The two most common methods are the co-culture bystander killing assay and the conditioned medium transfer assay.[1][9]
Protocol 1: Co-Culture Bystander Killing Assay
Objective: To directly measure the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.[1]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP).[10]
-
ADC of interest (e.g., this compound-ADC), a positive control ADC (T-DXd), and a negative control ADC (T-DM1).
-
96-well culture plates.
-
Fluorescence plate reader or high-content imaging system.
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- (e.g., MCF7-GFP) cells in a 96-well plate at a predetermined ratio (e.g., 1:1 or 3:1). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test and control ADCs in complete culture medium. Add the ADC dilutions to the co-culture wells.
-
Incubation: Incubate the plate for a period of 72 to 120 hours, allowing for ADC processing, payload release, and induction of apoptosis.[1]
-
Viability Assessment: Quantify the viability of the bystander (Ag-) cells by measuring the fluorescence of the reporter protein (e.g., GFP). A decrease in fluorescence relative to untreated controls indicates bystander killing.[1]
-
Data Analysis: Plot the normalized fluorescence (representing Ag- cell viability) against the ADC concentration to calculate a bystander IC50 value, which represents the potency of the bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.[9]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
ADC of interest and control ADCs.
-
Multiple 96-well culture plates.
-
Centrifuge and sterile filters (0.22 µm).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).[1]
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and treat them with the ADC at a concentration sufficient to induce cell death (e.g., 10x IC50) for 48-72 hours.
-
Collect Medium: Collect the supernatant (conditioned medium) from the ADC-treated Ag+ cells. Centrifuge and filter the medium to remove all cells and debris.
-
Treat Bystander Cells: In a separate 96-well plate, seed the Ag- cells and allow them to adhere. Replace their medium with the collected conditioned medium (neat or diluted).
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Viability Assessment: Measure the viability of the Ag- cells using a standard assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to controls (e.g., medium from vehicle-treated Ag+ cells). A significant decrease in viability confirms a bystander effect mediated by a secreted, stable payload.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide Therapeutic Stability in Human Serum: A Case Study of a Novel Peptide vs. its PEGylated Derivative
This guide provides a comparative analysis of the serum stability of a novel therapeutic peptide, designated here as "Peptide X," and its PEGylated counterpart, "Peptide X-PEG." The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by detailed experimental protocols. The enhanced stability of peptide therapeutics is a critical factor in their clinical viability, directly impacting their pharmacokinetic profile and therapeutic efficacy.[1][2][3][4][5]
Comparative Serum Stability Data
The in vitro stability of Peptide X and Peptide X-PEG was evaluated in human serum over 48 hours. The following table summarizes the degradation kinetics, highlighting the significant improvement in stability afforded by PEGylation.
| Compound | Half-life (t½) in Human Serum (hours) | % Remaining at 24 hours | % Remaining at 48 hours |
| Peptide X | 4.5 | 15.2 | 2.1 |
| Peptide X-PEG | 38.2 | 79.5 | 63.2 |
Table 1: Comparative stability of Peptide X and Peptide X-PEG in human serum at 37°C. Data are presented as mean values from triplicate experiments.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the serum stability assay.
1. Materials:
-
Peptide X and Peptide X-PEG (lyophilized powder, >95% purity)
-
Human serum (pooled, from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Sample Preparation and Incubation: Peptide stock solutions were prepared in PBS at a concentration of 1 mg/mL. The stability assay was initiated by adding 50 µL of the peptide stock solution to 450 µL of pre-warmed human serum in a microcentrifuge tube to achieve a final peptide concentration of 100 µg/mL. The samples were then incubated at 37°C with gentle agitation.
3. Time-Point Sampling and Quenching: At designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), a 50 µL aliquot of the incubation mixture was withdrawn. To precipitate serum proteins and halt enzymatic degradation, 100 µL of ice-cold ACN containing 1% TFA was added to the aliquot. The mixture was vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
4. HPLC Analysis: The supernatant from the quenched sample was collected for analysis by reverse-phase HPLC. The concentration of the remaining intact peptide was quantified by measuring the peak area at a wavelength of 220 nm. A standard curve of each peptide in quenched serum was used for accurate quantification. The percentage of remaining peptide at each time point was calculated relative to the concentration at time zero.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the serum stability assay.
Caption: Workflow for the in vitro serum stability assay of therapeutic peptides.
Illustrative Signaling Pathway
For context, many therapeutic peptides exert their effects by modulating specific signaling pathways. The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for peptide drugs.
Caption: A representative GPCR signaling pathway often targeted by peptide therapeutics.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling BAL0891: A Novel Dual Inhibitor Targeting Cancer's Mitotic Machinery
A new investigational drug, BAL0891, is showing promise in preclinical studies for its potent anti-cancer activity across various tumor models. As a first-in-class dual inhibitor of Threonine Tyrosine Kinase (TTK) and Polo-like Kinase 1 (PLK1), BAL0891 disrupts the intricate process of cell division in cancer cells, leading to their demise. This guide provides a comprehensive overview of the case studies involving BAL0891 in different cancer models, a comparison with alternative therapies, and detailed experimental data to support its potential as a next-generation cancer treatment.
Currently in Phase 1 clinical trials for advanced solid tumors, BAL0891's unique mechanism of action offers a targeted approach to halting tumor growth. By simultaneously targeting two key regulators of mitosis, BAL0891 induces a "mitotic catastrophe" in cancer cells, a process that is less likely to affect healthy, non-dividing cells. This targeted approach may translate to a more favorable safety profile compared to traditional chemotherapies.
Performance in Preclinical Cancer Models
BAL0891 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines and has shown potent anti-tumor activity in in-vivo xenograft models, particularly in triple-negative breast cancer (TNBC) and bladder cancer.
In Vitro Efficacy
In a panel of bladder cancer cell lines, BAL0891 exhibited high sensitivity, with IC50 values in the sub-micromolar range for the majority of the tested lines.[1] This indicates a potent ability to inhibit the growth of bladder cancer cells at low concentrations. One study reported that 75% of bladder cancer cell lines were sensitive to BAL0891 with an IC50 of less than 0.1 µM.[2] Furthermore, an extensive in-vitro screen showed that BAL0891 has low nanomolar GI50 values for most tumor cell lines, while exhibiting minimal activity on non-immortalized cells (GI50s >5 µM).[3][4]
| Cancer Type | Cell Line | IC50/GI50 (µM) | Reference |
| Bladder Cancer | Multiple | < 0.1 (in 75% of cell lines) | [1][2] |
| Various Solid Tumors | Multiple | Low nM range | [3][4] |
In Vivo Efficacy
In preclinical xenograft models of triple-negative breast cancer (TNBC), intravenous administration of BAL0891 resulted in profound and dose-dependent tumor regressions.[3] In one study using the MDA-MB-231 TNBC xenograft model, treatment with BAL0891 at the maximum tolerated dose led to tumor regressions, and remarkably, 25% of the tumors continued to shrink after treatment cessation, resulting in pathologically confirmed cures.[3] A screen of thirteen different TNBC patient-derived xenograft (PDX) models showed that seven models had a delta T/C (treated/control tumor volume) of less than 50%, with three of these models showing tumor regressions.[3]
BAL0891 has also shown synergistic effects when combined with standard-of-care chemotherapies. In TNBC xenograft models, combining BAL0891 with paclitaxel (B517696) resulted in tumor regressions and a significant number of pathologically confirmed tumor-free animals.[5]
| Cancer Model | Treatment | Outcome | Reference |
| MDA-MB-231 TNBC Xenograft | BAL0891 monotherapy | Profound tumor regressions, 25% pathological cures | [3] |
| TNBC PDX Models (13 models) | BAL0891 monotherapy | 7/13 models with >50% tumor growth inhibition, 3 with regressions | [3] |
| TNBC Xenograft | BAL0891 + Paclitaxel | Tumor regressions, increased number of tumor-free animals | [5] |
Mechanism of Action: A Dual Assault on Mitosis
BAL0891's anti-cancer activity stems from its ability to inhibit two critical kinases involved in the mitotic checkpoint: TTK and PLK1. This dual inhibition leads to a rapid disruption of the spindle assembly checkpoint (SAC), forcing cancer cells to exit mitosis prematurely with misaligned chromosomes, ultimately leading to apoptosis (programmed cell death).[6]
Biochemical analyses have shown that BAL0891 has a prolonged inhibitory effect on TTK and a more transient effect on PLK1.[6] This unique kinetic profile is believed to contribute to its potent and rapid disruption of the SAC.[6]
Caption: Mechanism of action of BAL0891.
Comparison with Alternative Therapies
The treatment landscape for advanced solid tumors is diverse and includes traditional chemotherapy, targeted therapies, and immunotherapies. BAL0891, with its novel mechanism of action, offers a potential new therapeutic option, particularly for tumors that have developed resistance to other treatments.
| Therapy Class | Examples | Mechanism of Action | Potential Advantages of BAL0891 |
| Traditional Chemotherapy | Paclitaxel, Carboplatin, Doxorubicin | Damage DNA or interfere with cell division in rapidly dividing cells (both cancerous and healthy). | More targeted to the mitotic process, potentially leading to fewer side effects on non-dividing healthy cells. |
| Targeted Therapy (other kinase inhibitors) | EGFR inhibitors (e.g., Erlotinib), BRAF inhibitors (e.g., Dabrafenib) | Block specific signaling pathways that drive tumor growth. | Targets a fundamental process (mitosis) common to many cancer types, potentially offering broader applicability. The dual-targeting mechanism may also reduce the likelihood of resistance. |
| Immunotherapy | PD-1/PD-L1 inhibitors (e.g., Pembrolizumab), CTLA-4 inhibitors | Harness the patient's immune system to attack cancer cells. | BAL0891's induction of mitotic catastrophe can lead to the release of tumor antigens, potentially making tumors more visible to the immune system and creating synergy with immunotherapies. |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of BAL0891 on the proliferation of cancer cell lines.
-
Cell Seeding: Seed representative bladder cancer cell lines (e.g., 253J, J82, T24) in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of BAL0891, a single TTK inhibitor (e.g., BAY1217389), or a single PLK1 inhibitor (e.g., onvansertib) for 72 hours.
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.
Western Blotting for TTK and PLK1 Expression
This protocol is used to measure the protein expression levels of TTK and PLK1 in cancer cells.
-
Protein Extraction: Lyse the treated or untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TTK, PLK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of BAL0891 on the cell cycle distribution of cancer cells.
-
Cell Treatment: Treat cancer cells (e.g., T24) with BAL0891 for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Triple-Negative Breast Cancer Xenograft Model
This protocol describes the in vivo evaluation of BAL0891 in a TNBC mouse model.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 human breast cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer BAL0891 intravenously according to the desired schedule (e.g., once or twice weekly).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and compare the tumor volumes between the treated and control groups.
Conclusion and Future Directions
The preclinical data for BAL0891 are highly encouraging, demonstrating its potential as a potent and selective anti-cancer agent with a novel dual mechanism of action. Its efficacy in difficult-to-treat cancers like TNBC, both as a monotherapy and in combination with existing chemotherapies, warrants further investigation. The ongoing Phase 1 clinical trial will provide crucial information on the safety, tolerability, and preliminary efficacy of BAL0891 in patients with advanced solid tumors. The results of this trial are eagerly awaited and will determine the future clinical development path for this promising new cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PB089 (ML089)
This document provides essential safety and logistical information for the proper disposal of PB089, also known as ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor. The following procedures are based on guidelines for handling hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. It is crucial to adhere to these guidelines to ensure personnel safety and prevent environmental contamination.
Note: Publicly available safety data for a compound with the identifier "this compound" is limited. The information provided is based on the disposal procedures for ML089 (5-fluoro-2-phenyl-1,2-benzothiazol-3-one), which is chemically closely related and often associated with the query "this compound". Users should verify if "this compound" in their context refers to ML089 or a different chemical entity.
Quantitative Data Summary
For ease of reference, the key quantitative and identifying data for ML089 are summarized in the table below.
| Property | Value |
| Chemical Name | 5-fluoro-2-phenyl-1,2-benzothiazol-3-one |
| Synonym | ML089 |
| Molecular Formula | C₁₃H₈FNOS |
| CAS Number | 1306638-12-9 |
| Appearance | Off-white to light yellow solid |
| Storage | Store at -20°C for up to 2 years.[1] |
Step-by-Step Disposal Protocol
Proper disposal of this compound (ML089) is critical and should be managed as hazardous chemical waste.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[1]
-
Waste Identification and Segregation:
-
Treat all unused or surplus this compound (ML089) as hazardous chemical waste.[1]
-
Do not mix this compound (ML089) waste with other waste streams unless compatibility has been confirmed.[1]
-
Materials contaminated with this compound (ML089), such as personal protective equipment (PPE), pipette tips, and empty containers, must also be disposed of as hazardous waste.[1]
-
-
Containerization:
-
Storage of Waste:
-
Disposal:
Experimental Protocol: Phosphomannose Isomerase (PMI) Inhibition Assay
The following is a general protocol for an assay to determine the inhibitory activity of compounds like ML089 on phosphomannose isomerase.
Materials:
-
Microplate reader
-
PMI enzyme
-
ML089
-
Assay buffer
-
Substrate: mannose-6-phosphate
-
Auxiliary enzymes and cofactors (e.g., phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, and NADP+)
Procedure:
-
Prepare a series of dilutions of ML089 in the assay buffer.
-
In a microplate, add the PMI enzyme to each well.
-
Add the different concentrations of ML089 to the respective wells. Include control wells that do not contain the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, mannose-6-phosphate, along with the necessary auxiliary enzymes and cofactors.
-
Incubate the plate at a controlled temperature for a specified period.
-
Measure the resulting fluorescence or absorbance using a microplate reader. The signal is proportional to the amount of NADPH produced, which indicates PMI activity.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound (ML089).
Handling Precautions and Spill Management
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound (ML089).[1]
Ventilation:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the spilled material using an absorbent pad.
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[1]
References
Essential Safety and Handling of PB089 for Laboratory Professionals
An imperative guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of PB089, a potent drug-linker conjugate.
This compound is a specialized drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises a cleavable linker with a PEG unit attached to Exatecan, a highly toxic topoisomerase I inhibitor. The potent nature of Exatecan necessitates stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for handling this compound.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the primary hazardous component is Exatecan. Based on the SDS for Exatecan mesylate, the following hazards are identified:
-
Acute Toxicity: Toxic or fatal if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Due to these significant hazards, this compound must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove must be disposed of immediately after handling. Gloves must be inspected prior to use.[3] |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles with side-shields and a full-face shield are required to protect against splashes.[3] |
| Body | Disposable Gown/Coveralls | A disposable, impervious gown or coveralls should be worn to protect the skin. All protective clothing should be decontaminated or disposed of after use.[3] |
| Respiratory | Respirator | For handling powders or creating aerosols, a full-face respirator with appropriate cartridges (e.g., P100/OV/AG) is necessary. For solutions, a respirator should be used if there is any risk of aerosolization.[4] Work should ideally be conducted in a certified chemical fume hood or a biological safety cabinet. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for the safe handling of this compound. This includes preparation, handling, and post-handling procedures.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[3] |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated lab supplies (e.g., pipette tips, tubes), and any unused solid this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent drug-linker conjugate this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
